Product packaging for 1-[4-(Trifluoromethyl)benzyl]piperazine(Cat. No.:CAS No. 107890-32-4)

1-[4-(Trifluoromethyl)benzyl]piperazine

货号: B011577
CAS 编号: 107890-32-4
分子量: 244.26 g/mol
InChI 键: FAFAFWFQFVLXGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-[4-(Trifluoromethyl)benzyl]piperazine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F3N2 B011577 1-[4-(Trifluoromethyl)benzyl]piperazine CAS No. 107890-32-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFAFWFQFVLXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382307
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107890-32-4
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)benzyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-[4-(Trifluoromethyl)benzyl]piperazine. As a key building block in medicinal chemistry, understanding the nuanced characteristics of this compound is crucial for its effective utilization in the design and development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 107890-32-4, is a substituted piperazine derivative that has garnered significant interest in the field of drug discovery.[1] Its structural features, particularly the presence of a trifluoromethyl group on the benzyl moiety, impart unique electronic properties that can influence its biological activity and pharmacokinetic profile.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅F₃N₂[1][2]
Molecular Weight 244.26 g/mol [1][2]
Appearance Liquid
Boiling Point 88-89 °C at 0.02 mmHg
Density 1.239 g/mL at 25 °C
Refractive Index n20/D 1.491
SMILES String FC(F)(F)c1ccc(CN2CCNCC2)cc1
InChI Key FAFAFWFQFVLXGF-UHFFFAOYSA-N

The presence of the trifluoromethyl group (-CF₃), a strong electron-withdrawing group, significantly impacts the electronic environment of the aromatic ring and the basicity of the piperazine nitrogens. This can be a critical factor in its interaction with biological targets.

Caption: Chemical Structure of this compound.

Synthesis Methodology

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 4-(trifluoromethyl)benzyl chloride.[3] This method is straightforward and generally provides good yields.

Experimental Protocol

Materials:

  • Piperazine

  • 4-(Trifluoromethyl)benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 4-(trifluoromethyl)benzyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a liquid.

Causality behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted by-product, 1,4-bis[4-(trifluoromethyl)benzyl]piperazine.

  • Potassium Carbonate: This acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of 4-(trifluoromethyl)benzyl chloride.

Synthesis_Workflow Reactants Piperazine + 4-(Trifluoromethyl)benzyl chloride Reaction Nucleophilic Substitution (K₂CO₃, Acetonitrile, Reflux) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethyl-substituted ring, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm. The benzylic protons should present as a singlet around δ 3.5 ppm. The piperazine protons will typically be observed as two broad multiplets in the range of δ 2.4-2.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons. The trifluoromethyl carbon will have a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, N-H stretching for the secondary amine in the piperazine ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 244. The fragmentation pattern would be expected to include characteristic fragments resulting from the cleavage of the benzyl-piperazine bond, such as a prominent peak at m/z 91 (tropylium ion) and a fragment corresponding to the piperazine ring.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[4] However, as a secondary amine, the piperazine moiety is susceptible to reactions such as acylation, alkylation, and arylation. These reactions provide a facile route to a diverse range of derivatives. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in the synthesis of various biologically active compounds.[5] The piperazine core is a common feature in many approved drugs, and the trifluoromethylbenzyl moiety can enhance metabolic stability and receptor binding affinity.

Role as a Pharmacophore

The piperazine ring can act as a rigid linker between different pharmacophoric groups, allowing for the precise spatial orientation of functional groups necessary for biological activity. The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding interactions with biological targets.

Therapeutic Areas of Interest

Derivatives of this compound have been investigated for a range of therapeutic applications, including but not limited to:

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in many CNS-active drugs.

  • Anticancer Agents: The unique electronic properties of the trifluoromethyl group can be exploited in the design of targeted anticancer therapies.

  • Antimicrobial Agents: Modifications of the piperazine ring have led to the development of potent antibacterial and antifungal compounds.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and potential for derivatization make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists working to unlock its full potential in drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Trifluoromethyl)benzyl]piperazine is a piperazine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs being present in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, acid-base properties (pKa), lipophilicity (logP), spectral signatures, chemical stability, and safety considerations. The methodologies for determining these parameters are detailed, offering field-proven insights to aid in experimental design and data interpretation.

Molecular Structure and Core Properties

This compound, with the CAS Number 107890-32-4, is a disubstituted piperazine.[1][2][3] Its structure consists of a piperazine ring, a versatile pharmacophore, N-substituted with a benzyl group. This benzyl moiety is further substituted at the para-position with a trifluoromethyl group. The trifluoromethyl group is a key feature, known to significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C12H15F3N2" [pos="0,1.5!"]; "MW: 244.26 g/mol " [pos="0,1!"]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565518&t=l", pos="0,-0.5!"]; } caption: "Chemical structure of this compound"

Table 1: Core Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 107890-32-4[1][2][3]
Molecular Formula C₁₂H₁₅F₃N₂[1][2][3]
Molecular Weight 244.26 g/mol [1][2][3]
Physical Form Liquid[2]
Boiling Point 88-89 °C at 0.02 mmHg[2]
Density 1.239 g/mL at 25 °C[2]
Refractive Index n20/D 1.491[2]

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of piperazine with 4-(trifluoromethyl)benzyl chloride.[4] This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "General synthetic workflow for this compound"

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate, 2.0 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture, add 4-(trifluoromethyl)benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Solubility

The solubility of a compound is a critical parameter that affects its absorption, distribution, and formulation. As a substituted piperazine, this compound is expected to be a weak base. Its solubility is therefore pH-dependent. The free base is anticipated to have good solubility in organic solvents and limited solubility in aqueous media.

Table 2: Predicted and Observed Solubility

SolventExpected SolubilityRationale
Water Sparingly soluble to insolubleThe hydrophobic benzyl and trifluoromethyl groups decrease aqueous solubility.
Methanol, Ethanol SolublePolar protic solvents that can hydrogen bond with the amine nitrogens.
Chloroform, Dichloromethane SolubleGood solvents for many organic compounds, including amines.
Acetonitrile, DMF SolublePolar aprotic solvents commonly used in synthesis.
Hexane, Ether Sparingly solubleNonpolar solvents with limited ability to solvate the polar piperazine ring.
Experimental Protocol: Kinetic Solubility Determination
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Equilibration: Shake the microplate for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by UV-Vis spectroscopy to detect the onset of precipitation. The highest concentration that remains in solution is the kinetic solubility.

Acid-Base Characteristics (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and receptor binding. This compound has two nitrogen atoms in the piperazine ring that can be protonated. The pKa of the secondary amine (NH) is expected to be higher than that of the tertiary amine (N-benzyl).

Table 3: Predicted pKa Values

Ionizable GroupPredicted pKaRationale
Piperazine NH (pKa1) ~9.0 - 9.5The electron-withdrawing effect of the benzyl group is somewhat distant.
Piperazine N-benzyl (pKa2) ~3.0 - 4.0The benzyl group reduces the basicity of the adjacent nitrogen.
Experimental Protocol: Potentiometric Titration for pKa Determination
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Sophisticated software can be used to refine the pKa values from the titration data.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes. The presence of the trifluoromethylbenzyl group is expected to confer significant lipophilicity to the molecule.

Table 4: Predicted Lipophilicity

ParameterPredicted ValueMethod
logP ~3.5 - 4.5Computational (e.g., ClogP, ALOGP)
Experimental Protocol: Shake-Flask Method for logP Determination
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

dot graph "LogP_Determination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Workflow for logP determination by the shake-flask method"

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylbenzyl group, the benzylic methylene protons, and the protons of the piperazine ring. The aromatic protons will likely appear as two doublets due to the para-substitution. The benzylic protons will be a singlet, and the piperazine protons will appear as two multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the fluorine atoms.

  • FTIR: The infrared spectrum will display characteristic absorption bands for N-H stretching (if the secondary amine is present as a free base), C-H stretching (aromatic and aliphatic), C-N stretching, and strong absorptions associated with the C-F bonds of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related fragments.

Chemical Stability

The chemical stability of this compound is an important consideration for its storage and handling. As a piperazine derivative, it may be susceptible to degradation under certain conditions.

  • Oxidative Stability: The piperazine ring can be susceptible to oxidation, particularly at the nitrogen atoms. The presence of the electron-withdrawing trifluoromethyl group may offer some protection against oxidative degradation.

  • pH Stability: The compound is expected to be relatively stable in neutral and basic conditions. In acidic conditions, salt formation will occur, which can affect its stability and solubility.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a dangerous good for transport.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Toxicity: The toxicological properties of this specific compound are not extensively studied. As with any novel chemical, it should be treated as potentially hazardous.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and potential applications of 1-[4-(Trifluoromethyl)benzyl]piperazine. This compound, a member of the benzylpiperazine class of molecules, is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. This document consolidates available data to offer a detailed understanding of its chemical characteristics, spectroscopic profile, and context within the broader landscape of piperazine derivatives.

Introduction

This compound, with the CAS number 107890-32-4, is a substituted piperazine derivative that has garnered attention as a potential drug intermediate and a research chemical.[1] The piperazine ring is a common scaffold in many pharmacologically active compounds, valued for its ability to introduce basicity and influence pharmacokinetic properties.[2] The incorporation of a 4-(trifluoromethyl)benzyl group introduces a lipophilic and electron-withdrawing moiety that can significantly modulate the biological activity of the parent piperazine structure. This guide will delve into the intricacies of its molecular architecture and explore its relevance in scientific research and drug discovery.

Molecular Structure and Properties

The molecular formula of this compound is C12H15F3N2, and it has a molecular weight of 244.26 g/mol . The structure consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is substituted with a benzyl group, which in turn is substituted at the para-position with a trifluoromethyl group.

Conformational Analysis

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of related piperazine derivatives, including tosylated analogs, consistently show that the piperazine ring adopts a stable chair conformation.[3][4] This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, with the bulkier 4-(trifluoromethyl)benzyl group likely favoring the equatorial position to reduce steric hindrance.

Diagram: Conformational Isomers of this compound

Fig. 1: Chair Conformation of the Piperazine Ring cluster_0 Equatorial Conformer (More Stable) cluster_1 Axial Conformer (Less Stable) N1_eq N C2_eq C N1_eq->C2_eq Sub_eq CH₂-Ph-CF₃ N1_eq->Sub_eq C3_eq C C2_eq->C3_eq N4_eq N-H C3_eq->N4_eq C5_eq C N4_eq->C5_eq C6_eq C C5_eq->C6_eq C6_eq->N1_eq N1_ax N C2_ax C N1_ax->C2_ax Sub_ax CH₂-Ph-CF₃ N1_ax->Sub_ax C3_ax C C2_ax->C3_ax N4_ax N-H C3_ax->N4_ax C5_ax C N4_ax->C5_ax C6_ax C C5_ax->C6_ax C6_ax->N1_ax

A simplified representation of the equatorial and axial conformers of the 4-(trifluoromethyl)benzyl substituent on the piperazine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS Number 107890-32-4
Appearance Liquid
Boiling Point 88-89 °C at 0.02 mmHg
Density 1.239 g/mL at 25 °C
Refractive Index n20/D 1.491

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and 4-(trifluoromethyl)benzyl chloride.[5] This is a common and efficient method for the N-alkylation of piperazines.

General Synthetic Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of benzylpiperazine derivatives.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the reaction mixture to act as a proton scavenger.

  • Addition of Alkylating Agent: Slowly add 4-(trifluoromethyl)benzyl chloride (1 equivalent) to the stirring solution at room temperature. The reaction may be gently heated to facilitate completion.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining piperazine and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Diagram: Synthetic Pathway

Fig. 2: General Synthesis of this compound piperazine Piperazine product This compound piperazine->product + Base, Solvent benzyl_chloride 4-(Trifluoromethyl)benzyl chloride benzyl_chloride->product

A simplified schematic of the synthetic route.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the piperazine ring. The aromatic protons will likely appear as two doublets in the region of 7.2-7.6 ppm, characteristic of a para-substituted benzene ring. The benzylic protons (CH₂) should present as a singlet around 3.5 ppm. The piperazine protons will likely appear as two multiplets in the range of 2.4-2.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have signals in the 125-140 ppm range, while the benzylic carbon and the piperazine carbons will be observed in the upfield region.[8]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[9][10]

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic and aromatic)
1615C=C stretch (aromatic ring)
1325C-F stretch (trifluoromethyl group)
1100-1170C-N stretch

3.2.3. Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI-MS), will show a molecular ion peak (M⁺) at m/z 244. The fragmentation pattern is expected to be characteristic of benzylpiperazines, with a prominent fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) formed from the cleavage of the benzyl group.[11][12] Another significant fragment would likely be observed from the cleavage of the piperazine ring.

Pharmacological Profile and Biological Activity

This compound belongs to a class of compounds known to interact with the central nervous system.[13] While specific pharmacological data for this isomer is limited, the activities of related benzylpiperazine and trifluoromethylphenylpiperazine derivatives provide a strong indication of its potential biological effects.

Context within Designer Drugs

Many piperazine derivatives, such as benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have been identified as designer drugs that mimic the effects of illicit stimulants.[13][14] These compounds typically act as monoamine releasing agents and/or reuptake inhibitors, affecting the levels of dopamine, serotonin, and norepinephrine in the brain.[15]

Potential as a Research Chemical and Drug Intermediate

The unique substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity. Indeed, various substituted benzylpiperazine derivatives have been investigated for their affinity towards different receptors, including sigma receptors, which are implicated in a range of neurological disorders.[16] The use of this compound as an intermediate allows for the synthesis of more complex molecules with potential therapeutic applications.[17]

Diagram: Potential Mechanism of Action

Fig. 3: Hypothesized Interaction with Monoamine Transporters compound This compound transporter Monoamine Transporter (Dopamine, Serotonin, Norepinephrine) compound->transporter Binds to reuptake Reuptake Blockade transporter->reuptake release Enhanced Release transporter->release synapse Increased Synaptic Monoamine Levels reuptake->synapse release->synapse

A conceptual diagram illustrating the potential interaction of the compound with monoamine transporters, a common mechanism for psychoactive piperazines.

Applications and Future Directions

This compound serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its structural motifs are found in compounds targeting a variety of receptors and enzymes. Future research will likely focus on:

  • Elucidation of Specific Pharmacological Profile: Conducting comprehensive in vitro and in vivo studies to determine the precise receptor binding affinities and functional activities of this specific isomer.

  • Development of Novel Therapeutics: Utilizing this compound as a scaffold for the design and synthesis of new drugs targeting CNS disorders, such as depression, anxiety, and neurodegenerative diseases.

  • SAR Studies: Incorporating this molecule into libraries of compounds to further explore the impact of the 4-(trifluoromethyl)benzyl moiety on biological activity.

Conclusion

This compound is a molecule with significant potential in the fields of chemical and pharmaceutical research. Its well-defined structure, characterized by a piperazine core and a trifluoromethylated benzyl substituent, provides a unique combination of physicochemical properties that are desirable in drug design. While a comprehensive biological characterization of this specific isomer is still emerging, the extensive research on related piperazine derivatives underscores its importance as a research tool and a valuable intermediate for the synthesis of novel bioactive compounds. This technical guide provides a solid foundation for researchers and scientists working with this intriguing molecule.

References

The Enigmatic Mechanism of Action of 1-[4-(Trifluoromethyl)benzyl]piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 1-[4-(trifluoromethyl)benzyl]piperazine. Due to a notable absence of direct pharmacological studies on this specific molecule, this document synthesizes a hypothesized mechanism by critically evaluating the extensive research on its structural analogs: 1-benzylpiperazine (BZP) and the isomers of (trifluoromethyl)phenyl)piperazine (TFMPP). We delve into the structure-activity relationships that govern the interaction of these piperazine derivatives with monoamine transporters and receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive theoretical framework, detailed experimental protocols for characterization, and a foundation for future empirical investigation into this novel compound.

Introduction: The Investigative Challenge

This compound is a synthetic compound belonging to the piperazine class of molecules. While commercially available as a chemical intermediate for synthesis, its biological activity and mechanism of action remain largely uncharacterized in peer-reviewed literature. This lack of direct data presents a significant challenge. However, by dissecting its chemical structure and comparing it to well-studied analogs, we can construct a robust, albeit putative, pharmacological profile.

The molecule can be deconstructed into two key pharmacophoric components: the 1-benzylpiperazine core and the para-substituted trifluoromethyl group on the benzyl ring. This structure bears a closer resemblance to 1-benzylpiperazine (BZP) than to the more commonly studied recreational drug, 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Therefore, the pharmacology of BZP serves as our primary model, with the influence of the trifluoromethyl group being a critical modulator to consider.

Deconstructing the Analogs: Building a Mechanistic Hypothesis

The Action of 1-Benzylpiperazine (BZP): A Dopamine and Norepinephrine Releasing Agent

1-Benzylpiperazine (BZP) is a central nervous system stimulant that primarily exerts its effects by promoting the release of dopamine and norepinephrine.[1][2] It also inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft.[3][4] BZP's interaction with the monoamine transporters shows a preference for the norepinephrine transporter (NET) and the dopamine transporter (DAT) over the serotonin transporter (SERT).[5]

The mechanism of BZP-induced monoamine release is similar to that of amphetamines, involving interaction with the transporters to induce a reverse transport of the neurotransmitters from the presynaptic neuron into the synapse.[3] Additionally, BZP has been shown to act as an antagonist at α2-adrenergic receptors, which function as presynaptic autoreceptors that normally inhibit norepinephrine release.[5] By blocking these receptors, BZP further enhances noradrenergic neurotransmission.[2] BZP also exhibits non-selective agonist activity at various serotonin receptors.[5]

The Action of (Trifluoromethyl)phenyl)piperazine (TFMPP) Isomers: Serotonin Agonists and Releasing Agents

The isomers of TFMPP, particularly the meta-isomer (m-TFMPP), are predominantly serotonergic agents.[1] Their primary mechanism of action is direct agonism at serotonin receptors, with a notable affinity for the 5-HT1B and 5-HT2C subtypes.[1] They also function as serotonin releasing agents.[1] Unlike BZP, TFMPP has minimal effects on dopamine and norepinephrine systems.[1] The para-isomer, 1-(4-trifluoromethylphenyl)piperazine (p-TFMPP), is also described as a serotonergic releasing agent, though it is less commonly studied.

Structure-Activity Relationship (SAR) and the Putative Mechanism of this compound

The key structural differentiator for this compound is the benzyl moiety, a methylene bridge separating the phenyl ring from the piperazine core. This feature strongly suggests that its primary mechanism will align more with BZP than with the phenylpiperazines (TFMPP isomers).

The addition of a trifluoromethyl (-CF3) group at the para-position of the benzyl ring is predicted to significantly modulate the BZP-like activity. The -CF3 group is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence binding to target proteins. Studies on other piperidine and piperazine series have shown that such substitutions can enhance affinity for monoamine transporters. Specifically, an electron-withdrawing group at the C4-position of an N-benzyl group has been found to be beneficial for binding to the dopamine transporter (DAT).[6]

Based on this analysis, we hypothesize that This compound primarily functions as a dopamine and norepinephrine releasing agent, with potentially enhanced potency and selectivity for the dopamine transporter compared to BZP. The trifluoromethyl group may also introduce or modify interactions with serotonin receptors, but this is likely a secondary aspect of its profile.

Quantitative Data on Analog Compounds

To provide a quantitative context for the hypothesized mechanism, the following table summarizes the reported binding affinities and functional potencies of BZP and its analogs at monoamine transporters.

CompoundTargetAssay TypeValue (nM)Reference
1-Benzylpiperazine (BZP) DATEC50 (Release)175[5]
NETEC50 (Release)62[5]
SERTEC50 (Release)6050[5]
d-Amphetamine DATEC50 (Release)25[5]
NETEC50 (Release)7[5]
SERTEC50 (Release)1765[5]
m-TFMPP SERTEC50 (Release)121[7]
5-HT1BKi~160-180[8]
5-HT2CKiData varies[1]

Note: Data for this compound is not available.

Visualizing the Mechanisms: Signaling Pathways

Established Pathway for 1-Benzylpiperazine (BZP)

The following diagram illustrates the primary mechanism of BZP, involving the release of dopamine and norepinephrine and antagonism of α2-adrenergic autoreceptors.

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 1-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Induces Reverse Transport NET Norepinephrine Transporter (NET) BZP->NET Induces Reverse Transport alpha2 α2-Adrenergic Autoreceptor BZP->alpha2 Antagonizes DA_synapse Dopamine DAT->DA_synapse Release NE_synapse Norepinephrine NET->NE_synapse Release VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DAT NE_vesicle Norepinephrine Vesicle NE_vesicle->NET alpha2->NE_vesicle Inhibits Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Activates

Caption: Mechanism of 1-Benzylpiperazine (BZP) at the synapse.

Putative Pathway for this compound

This diagram presents the hypothesized mechanism for this compound, emphasizing its likely enhanced interaction with the dopamine transporter.

TFMBP_Putative_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TFMBP This compound DAT Dopamine Transporter (DAT) TFMBP->DAT Potent Induction of Reverse Transport (Hypothesized) NET Norepinephrine Transporter (NET) TFMBP->NET Induces Reverse Transport SERT Serotonin Transporter (SERT) TFMBP->SERT Weak Interaction (Hypothesized) DA_synapse Dopamine DAT->DA_synapse Release NE_synapse Norepinephrine NET->NE_synapse Release VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DAT NE_vesicle Norepinephrine Vesicle NE_vesicle->NET DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Activates

Caption: Hypothesized mechanism for this compound.

Experimental Protocols for Characterization

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Monoamine Transporter Assays

Objective: To determine the affinity and functional activity of this compound at DAT, NET, and SERT.

Methodology: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Incubation and Termination: Incubate at room temperature for a specified time, then terminate the reaction by rapid filtration over glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

Methodology: Synaptosomal Uptake Assays

  • Preparation of Synaptosomes: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation and Termination: Incubate at 37°C for a short period (e.g., 5 minutes) and terminate the uptake by rapid filtration.

  • Quantification and Analysis: Measure the radioactivity of the filters and calculate the IC50 (half-maximal inhibitory concentration) values.

In Vivo Behavioral Pharmacology

Objective: To assess the stimulant and psychoactive effects of this compound in animal models.

Methodology: Locomotor Activity

  • Acclimation: Acclimate rodents to open-field arenas.

  • Drug Administration: Administer various doses of this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set duration.

  • Analysis: Compare the dose-dependent effects of the compound on locomotor activity to the vehicle control and a positive control such as BZP or amphetamine.

Methodology: Drug Discrimination

  • Training: Train rodents to discriminate between the effects of a known stimulant (e.g., amphetamine) and saline in a two-lever operant chamber to receive a food reward.

  • Generalization Testing: Once trained, administer various doses of this compound and measure the percentage of responses on the drug-appropriate lever.

  • Analysis: Determine if the subjective effects of the test compound generalize to those of the training drug.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a thorough analysis of its structure and the pharmacology of its close analogs, BZP and TFMPP, allows for the formulation of a compelling, testable hypothesis. The evidence strongly suggests a primary mechanism as a dopamine and norepinephrine releasing agent, with the para-trifluoromethyl group likely enhancing its potency, particularly at the dopamine transporter.

This technical guide provides the foundational knowledge and experimental framework necessary to move beyond speculation. The proposed in vitro and in vivo studies will be crucial in definitively elucidating the mechanism of action of this compound, thereby clarifying its pharmacological profile and potential for future research and development.

References

An In-depth Technical Guide to the Pharmacology of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Characterization Strategies and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacological landscape of 1-[4-((Trifluoromethyl)benzyl]piperazine, a compound of interest within the broader class of piperazine derivatives. Due to the limited direct research on this specific para-substituted isomer, this document leverages established knowledge of its structural analogs, most notably 1-benzylpiperazine (BZP) and the meta-substituted isomer 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to forecast its pharmacological profile and outline a robust, field-proven strategy for its complete characterization.

Introduction: The Piperazine Scaffold in Neuropharmacology

Piperazine derivatives represent a significant class of compounds with diverse pharmacological activities, primarily targeting neurotransmitter systems in the central nervous system.[1] Many have been investigated for therapeutic potential in psychiatric and neurological disorders, while others have emerged as recreationally used substances.[1] The core piperazine ring serves as a versatile scaffold, and substitutions on its nitrogen atoms can dramatically alter receptor affinity and functional activity.[1]

1-[4-(Trifluoromethyl)benzyl]piperazine belongs to the benzylpiperazine subclass. The introduction of a trifluoromethyl group on the benzyl ring is anticipated to modify its electronic properties and steric bulk, thereby influencing its interaction with biological targets compared to the parent compound, BZP. The para-position of this group is a critical determinant of its pharmacological uniqueness, distinguishing it from the more extensively studied meta-isomer, TFMPP.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through standard organic chemistry methodologies. A common and efficient route involves the nucleophilic substitution of 4-(trifluoromethyl)benzyl chloride with piperazine.[2][3]

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Alternate Names 1-[[4-(trifluoromethyl)phenyl]methyl]piperazine
CAS Number 107890-32-4[4]
Molecular Formula C₁₂H₁₅F₃N₂[4]
Molecular Weight 244.26 g/mol [4]
Appearance Liquid
Boiling Point 88-89 °C at 0.02 mmHg
Density 1.239 g/mL at 25 °C

A generalized synthetic scheme is presented below:

Synthesis_of_1_4_Trifluoromethyl_benzyl_piperazine piperazine Piperazine reaction piperazine->reaction tfmb_chloride 4-(Trifluoromethyl)benzyl chloride tfmb_chloride->reaction product This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->reaction reaction->product Nucleophilic Substitution

Caption: Generalized synthetic route for this compound.

Predicted Pharmacological Profile: A Mechanistic Extrapolation

Based on the pharmacology of BZP and TFMPP, this compound is predicted to be a psychoactive compound primarily modulating monoaminergic neurotransmission. The primary mechanism is likely a combination of neurotransmitter release and reuptake inhibition at serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters, as well as direct agonist activity at certain serotonin receptor subtypes.[5]

Serotonergic System Interactions

The parent compound, BZP, and its analogs are known to interact with the serotonin system. TFMPP, the meta-isomer, is a non-selective serotonin receptor agonist with activity at 5-HT₁B, 5-HT₂A, and 5-HT₂C receptors.[6] It is plausible that this compound will also exhibit affinity for these receptors. Furthermore, many piperazine derivatives act as serotonin releasing agents.

Dopaminergic and Noradrenergic Systems Interactions

BZP has pronounced effects on the dopaminergic and noradrenergic systems, primarily by enhancing the release of these catecholamines.[5] This action is responsible for its stimulant properties. The presence and position of the trifluoromethyl group will likely modulate the potency of this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to BZP.

The predicted interactions with monoamine systems are illustrated in the following diagram:

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, DA, NE) transporter SERT, DAT, NET autoreceptor Autoreceptors receptors 5-HT, DA, NE Receptors transporter->receptors Neurotransmitter Activation compound This compound compound->vesicle Promotes Release compound->transporter Inhibits Reuptake compound->receptors Direct Agonism (Predicted for 5-HT)

Caption: Predicted interactions with monoaminergic synapses.

Experimental Protocols for Pharmacological Characterization

A thorough understanding of the pharmacology of this compound requires a systematic in vitro and in vivo evaluation. The following protocols are standard in the field for characterizing novel psychoactive compounds.

In Vitro Characterization

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] Competition assays will be crucial to determine the inhibition constant (Ki) of this compound at a panel of receptors, including but not limited to:

  • Serotonin Receptors: 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C[7][8]

  • Dopamine Receptors: D₁, D₂, D₃

  • Adrenergic Receptors: α₁, α₂, β[9]

  • Monoamine Transporters: SERT, DAT, NET[10]

Step-by-Step Protocol for a Competition Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (this compound).[11]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep assay Incubate Membranes, Radioligand & Test Compound prep->assay filter Filter and Wash assay->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competition radioligand binding assay.

These assays determine whether the compound acts as a substrate for monoamine transporters (a releaser) or simply a blocker of reuptake.

Step-by-Step Protocol for In Vitro Neurotransmitter Release Assay:

  • Cell Culture: Use cells expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT, DAT, or NET).

  • Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-DA, or [³H]-NE).

  • Treatment: Expose the cells to varying concentrations of this compound.

  • Sample Collection: At specified time points, collect the extracellular medium.

  • Quantification: Measure the amount of radioactivity in the medium using a scintillation counter to determine the extent of neurotransmitter release.

  • Data Analysis: Compare the release induced by the test compound to that induced by a known releasing agent (e.g., p-chloroamphetamine for SERT) and a vehicle control.

In Vivo Characterization

Animal models are essential for understanding the physiological and behavioral effects of a novel compound.[12] Rodent models are commonly used for this purpose.[13]

  • Locomotor Activity: Measures the stimulant or sedative effects of the compound by tracking the movement of rodents in an open field.

  • Drug Discrimination: Trains animals to recognize the subjective effects of a known drug. The ability of this compound to substitute for a known stimulant (e.g., amphetamine) or psychedelic would indicate similar subjective effects.[13]

  • Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of the compound by pairing its administration with a specific environment.

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[14] Probes implanted in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) can quantify changes in dopamine, serotonin, and norepinephrine levels following systemic administration of this compound.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of this compound will determine its onset, duration of action, and potential for drug-drug interactions.

  • Absorption: Following oral administration, peak plasma concentrations of BZP and TFMPP are reached within 60-90 minutes.[5] A similar rapid absorption is expected for the para-isomer.

  • Distribution: BZP and TFMPP are expected to cross the blood-brain barrier.[5] The lipophilicity conferred by the trifluoromethyl group may enhance this property.

  • Metabolism: Metabolism is likely to occur in the liver via cytochrome P450 enzymes, with potential pathways including hydroxylation and N-dealkylation.[5] In rats, the major metabolite of BZP is p-hydroxy-BZP.[15]

  • Excretion: The elimination half-life for BZP is approximately 5.5 hours in humans.[16] A relatively short half-life is also anticipated for this compound.

Potential Applications and Future Research

The pharmacological profile of this compound will dictate its potential applications. If it demonstrates selective activity at specific serotonin receptors, it could be a lead compound for the development of novel therapeutics for psychiatric disorders. Conversely, if it exhibits potent stimulant and psychoactive properties, it may have a profile indicative of abuse potential.

Future research should focus on a full in vitro and in vivo characterization as outlined in this guide. Head-to-head comparisons with BZP and TFMPP will be critical to understanding the structure-activity relationships of benzylpiperazine derivatives.

Conclusion

While direct pharmacological data on this compound is currently limited, a comprehensive profile can be predicted based on its structural similarity to well-characterized piperazine derivatives. The experimental protocols detailed in this guide provide a robust framework for its systematic evaluation. Such studies are essential to fully elucidate its mechanism of action, pharmacokinetic properties, and potential as either a therapeutic agent or a substance of abuse.

References

An In-depth Technical Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-[4-(trifluoromethyl)benzyl]piperazine, a key scaffold in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications in drug discovery, supported by detailed protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its unique structural and physicochemical properties. As a six-membered heterocycle with two opposing nitrogen atoms, it offers a combination of structural rigidity and a large polar surface area. This often translates to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Furthermore, the nitrogen atoms can act as hydrogen bond donors and acceptors, enhancing target affinity and specificity. The versatility of the piperazine core allows for straightforward chemical modification, enabling the development of novel bioactive molecules for a wide array of therapeutic targets.[1]

The introduction of a 4-(trifluoromethyl)benzyl group to the piperazine core creates this compound, a building block that has proven to be of significant interest in the development of new therapeutic agents. The trifluoromethyl group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of the piperazine nitrogens, molecular lipophilicity, and metabolic stability, all critical parameters in drug design.

Physicochemical Properties and Synthesis

Core Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design.

PropertyValueReference
CAS Number 107890-32-4[2][3]
Molecular Formula C12H15F3N2[2][3]
Molecular Weight 244.26 g/mol [2][3]
Appearance Liquid[3]
Boiling Point 88-89 °C at 0.02 mmHg[3]
Density 1.239 g/mL at 25 °C[3]
Refractive Index n20/D 1.491[3]
Synthetic Protocol: Nucleophilic Substitution

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction between piperazine and 4-(trifluoromethyl)benzyl chloride.[2] This method is favored for its high yield and straightforward procedure.

Experimental Protocol:

Materials:

  • Piperazine (anhydrous)

  • 4-(Trifluoromethyl)benzyl chloride

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile.

  • Addition of Electrophile: To the stirring suspension, add 4-(trifluoromethyl)benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford this compound as a pure liquid. A reported yield for a similar synthesis is 88.0%.[2]

Synthesis_Workflow Reactants Piperazine + 4-(Trifluoromethyl)benzyl chloride + K2CO3 in Acetonitrile Reaction Reflux (4-6 hours) Reactants->Reaction Heat Workup Filtration & Concentration Reaction->Workup Extraction DCM Extraction & Aqueous Wash Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block for a range of therapeutic agents, primarily targeting the central nervous system (CNS), but also showing promise in other areas such as oncology and infectious diseases.

Antipsychotic Agents

A prominent example of a drug class derived from a related piperazine structure is the phenothiazine antipsychotics. Trifluoperazine, a piperazine-containing phenothiazine, is used to treat schizophrenia and other psychotic disorders.[4][5] Its mechanism of action involves the blockade of dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways of the brain.[4][6] This antagonism helps to alleviate symptoms such as hallucinations and delusions.[4][6] Trifluoperazine also exhibits antihistaminergic and anticholinergic properties.[4][6] While not a direct derivative of this compound, the success of trifluoperazine highlights the utility of the trifluoromethylphenyl and piperazine moieties in designing CNS-active drugs.

Dopamine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release D2_Receptor Dopamine D2 Receptor Signal Transduction Effect Reduced Psychotic Symptoms D2_Receptor->Effect Leads to Trifluoperazine Trifluoperazine Trifluoperazine->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Binds

Caption: Mechanism of dopamine D2 receptor antagonism by trifluoperazine.

"Designer Drugs" and CNS Stimulants

Derivatives of benzylpiperazine, including those with trifluoromethyl substitutions, have been investigated as "designer drugs" for their psychoactive properties.[7][8] These compounds can act as stimulants by potentiating central dopamine, serotonin, and noradrenaline neurotransmission.[7] For instance, 1-benzylpiperazine (BZP) primarily affects dopamine and is a moderately potent stimulant.[7] The trifluoromethyl analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), acts more directly as a serotonin agonist.[7] While these applications are not therapeutic, they underscore the potent CNS activity of this class of compounds.

Anticancer and Antimycobacterial Research

Recent research has explored the potential of this compound derivatives in oncology and infectious diseases. For example, piperazinylacetamides have been synthesized for use as anticancer drugs.[9] Additionally, hybrid molecules containing a 3-trifluoromethylphenyl moiety have been investigated as antimycobacterial agents.[10] Some of these compounds have shown significant activity against Mycobacterium tuberculosis.[10]

Structure-Activity Relationships (SAR)

The development of potent and selective drugs based on the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR).[1]

  • The Trifluoromethyl Group: The position and presence of the trifluoromethyl group on the benzyl ring are critical. The para-position, as in the title compound, is common. This group's electron-withdrawing nature enhances metabolic stability and can influence receptor binding.

  • Piperazine Ring Substitutions: Modifications at the other nitrogen of the piperazine ring are a primary focus of drug design. The nature of this substituent largely determines the pharmacological profile of the resulting molecule.

  • Conformational Flexibility: The linker between the phenyl ring and the piperazine is typically a methylene group, which provides some conformational flexibility. Altering this linker can impact how the molecule fits into a binding pocket.[11]

For instance, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for inhibitory activity.[11]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a wide range of biologically active compounds. While its most established applications are in the realm of CNS disorders, emerging research in oncology and infectious diseases suggests a broader therapeutic potential. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the SAR and the molecular mechanisms of action of these compounds will be crucial for the successful development of new and effective medicines.

References

An In-depth Technical Guide to the Therapeutic Potential of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a multitude of therapeutic areas[1][2]. Its unique physicochemical properties allow for favorable interactions with a wide range of biological targets. The subject of this guide, 1-[4-(Trifluoromethyl)benzyl]piperazine, is a synthetic derivative that, while not extensively studied itself, belongs to a class of compounds with significant pharmacological interest. This document aims to provide a comprehensive overview of its potential therapeutic targets, grounded in the established activities of structurally related molecules, and to propose a strategic framework for its investigation and development.

Deconstructing the Molecule: Insights from Structural Analogs

To understand the potential of this compound, we must first examine its constituent parts and the known pharmacology of its close relatives, primarily Benzylpiperazine (BZP) and piperazine derivatives bearing a trifluoromethylphenyl moiety.

  • The Benzylpiperazine Core: BZP is a well-characterized central nervous system (CNS) stimulant[3][4]. Its mechanism of action involves the release of catecholamines, particularly dopamine and noradrenaline, leading to increased synaptic concentrations of these neurotransmitters[1][5]. This results in amphetamine-like stimulant effects[3].

  • The Trifluoromethyl Moiety: The trifluoromethyl group is a common bioisostere for a methyl group in drug design, offering increased metabolic stability and altered electronic properties. In the context of piperazine derivatives, the position of this group is critical. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is known to act as a serotonin (5-HT) receptor agonist[1][5].

The combination of these structural features in this compound suggests a compound with the potential to interact with monoaminergic systems, including dopaminergic, noradrenergic, and serotonergic pathways.

Primary Therapeutic Target: The Serotonergic System for Affective Disorders

Recent research into novel piperazine derivatives has highlighted their potential as antidepressants[6]. A study involving the design and synthesis of piperazine derivatives, including a compound with a 4-(trifluoromethyl)benzyl moiety, demonstrated a significant affinity for the 5-HT1A receptor and an ability to increase serotonin levels in the brain[6]. This provides a strong rationale for investigating this compound as a potential therapeutic for depression and anxiety disorders.

Proposed Mechanism of Action: 5-HT1A Receptor Modulation

The proposed mechanism centers on the modulation of the 5-HT1A receptor, a key regulator of serotonergic neurotransmission. Agonism or partial agonism at this receptor is a well-established therapeutic strategy for depression and anxiety. The downstream signaling cascade likely involves Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), pathways crucial for neuronal survival, plasticity, and mood regulation[6].

Signaling Pathway: 5-HT1A Receptor Activation

G compound This compound receptor 5-HT1A Receptor compound->receptor Binds to ac Adenylate Cyclase (Inhibition) receptor->ac camp cAMP (Decrease) ac->camp pka PKA (Inhibition) camp->pka creb CREB (Modulation) pka->creb bdnf BDNF Expression (Increase) creb->bdnf effect Antidepressant Effects (Neuronal Plasticity, Survival) bdnf->effect G start Compound Synthesis & Purification binding Receptor Binding Assays (5-HT1A, SERT, etc.) start->binding functional Functional Assays (cAMP, Ca2+ Flux) binding->functional western Western Blot Analysis (p-CREB, BDNF) functional->western in_vivo In Vivo Behavioral Models (Forced Swim Test, Tail Suspension Test) western->in_vivo end Lead Optimization in_vivo->end G compound This compound hdac6 HDAC6 compound->hdac6 Inhibits tubulin α-tubulin hdac6->tubulin Deacetylates acetyl_tubulin Acetylated α-tubulin (Increase) tubulin->acetyl_tubulin Acetylation transport Improved Axonal Transport acetyl_tubulin->transport effect Neuroprotective Effects (e.g., clearance of protein aggregates) transport->effect

References

An In-depth Technical Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-[4-(Trifluoromethyl)benzyl]piperazine, a research chemical belonging to the benzylpiperazine class of compounds. Synthesizing available chemical, analytical, and inferred pharmacological data, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical properties, a detailed synthesis protocol, and established analytical methodologies for its characterization. While direct pharmacological studies on this specific molecule are limited in publicly accessible literature, this guide extrapolates its potential biological activities and mechanisms of action based on the well-documented pharmacology of its close analogs, such as 1-benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), and the biological evaluation of derivatives. This guide aims to equip researchers with the necessary information to handle, synthesize, analyze, and strategically investigate the potential of this compound in various research applications, particularly in the realm of neuroscience and medicinal chemistry.

Introduction: Situating this compound in the Research Landscape

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antidepressant, and antipsychotic agents. Within this broad family, the N-benzylpiperazine derivatives have garnered significant attention, not only for their therapeutic potential but also as designer drugs due to their psychoactive properties[1]. Compounds like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known central nervous system stimulants that primarily modulate dopaminergic, serotonergic, and noradrenergic neurotransmission[1].

This compound emerges as a significant research chemical within this context. Its structure, featuring a trifluoromethyl group on the benzyl moiety, suggests a modification designed to alter the parent molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is a common bioisostere in drug design, often introduced to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. While it is commercially available as a chemical building block and has been incorporated into larger molecules with demonstrated biological activity, its own pharmacological profile remains largely uncharacterized in the public domain[2][3]. This guide, therefore, serves to consolidate the known information and provide a scientifically grounded framework for its further investigation.

Physicochemical Properties and Safety Data

A thorough understanding of a research chemical's physical and chemical properties is paramount for its safe handling, storage, and application in experimental settings.

Chemical and Physical Data
PropertyValueSource
CAS Number 107890-32-4[3][4][5][6]
Molecular Formula C12H15F3N2[3][4][5][6]
Molecular Weight 244.26 g/mol [3][4][5][6]
Appearance Liquid[3]
Boiling Point 88-89 °C at 0.02 mmHg[3]
Density 1.239 g/mL at 25 °C[3]
Refractive Index n20/D 1.491[3]
Purity Typically ≥97%[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood[3].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis and Purification

The primary route for the synthesis of this compound is through the nucleophilic substitution reaction between piperazine and 4-(trifluoromethyl)benzyl chloride. The following protocol is adapted from a well-established procedure for the synthesis of 1-benzylpiperazine and can be applied with minor modifications.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product Piperazine Product Piperazine->Product + 4-(Trifluoromethyl)benzyl_chloride 4-(Trifluoromethyl)benzyl_chloride->Product Base, Solvent G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT DAT DAT->Vesicle Reuptake SERT SERT SERT->Vesicle Reuptake NET NET NET->Vesicle Reuptake DA_R Dopamine Receptors 5HT_R Serotonin Receptors NE_R Norepinephrine Receptors Compound This compound Compound->DAT Inhibition/Reversal Compound->SERT Inhibition/Reversal Compound->NET Inhibition/Reversal Synaptic_Cleft->DA_R Synaptic_Cleft->5HT_R Synaptic_Cleft->NE_R G Compound This compound Derivative 5HT1A_R 5-HT1A Receptor Compound->5HT1A_R Activation AC Adenylate Cyclase 5HT1A_R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF BDNF CREB->BDNF Transcription Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival

References

Methodological & Application

Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine, a key intermediate in the development of various biologically active compounds.[1][2][3] We will explore the prevalent synthetic methodology, delve into the mechanistic underpinnings of the reaction, and provide a detailed, step-by-step protocol for its synthesis and purification. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a crucial building block in medicinal chemistry.[1][2] The piperazine moiety is a common scaffold in a wide range of pharmaceuticals due to its favorable pharmacokinetic properties.[2][3] The introduction of a 4-(trifluoromethyl)benzyl group can significantly enhance the biological activity and metabolic stability of the parent molecule.[4][5] This is attributed to the unique electronic properties and lipophilicity conferred by the trifluoromethyl group.[4] Consequently, this compound serves as a vital precursor for the synthesis of novel therapeutic agents, particularly in areas such as neuropharmacology.[4]

Synthetic Strategy and Rationale

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between piperazine and a suitable 4-(trifluoromethyl)benzyl halide, such as the chloride or bromide.[6][7] This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.

Reaction Scheme:

The core of this transformation is the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the benzylic carbon of the 4-(trifluoromethyl)benzyl halide. The use of a base is typically required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from piperazine and 4-(trifluoromethyl)benzyl chloride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
Piperazine110-85-0C4H10N286.143 equivalents
4-(Trifluoromethyl)benzyl chloride939-99-1C8H6ClF3194.581 equivalent
Acetonitrile (anhydrous)75-05-8C2H3N41.05As solvent
Potassium Carbonate (anhydrous)584-08-7K2CO3138.212 equivalents
Dichloromethane75-09-2CH2Cl284.93For extraction
Saturated Sodium Bicarbonate SolutionN/ANaHCO384.01For workup
Brine (Saturated NaCl solution)N/ANaCl58.44For workup
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04For drying
Equipment
  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine piperazine (3.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Electrophile: While stirring the suspension at room temperature, add 4-(trifluoromethyl)benzyl chloride (1.0 eq) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions
  • This compound: This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[8] It is also suspected of causing respiratory irritation.[8]

  • 4-(Trifluoromethyl)benzyl chloride: This reagent is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C12H15F3N2[8][9]
Molecular Weight 244.26 g/mol [8][9]
Appearance Liquid[8]
Boiling Point 88-89 °C at 0.02 mmHg[8]
Density 1.239 g/mL at 25 °C[8]
Refractive Index n20/D 1.491[8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the trifluoromethylbenzyl group, the benzylic methylene protons, and the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons (including the trifluoromethyl-substituted carbon), the benzylic carbon, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 244.26).

Mechanistic Discussion

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl chloride. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond. The presence of an excess of piperazine and a base like potassium carbonate helps to drive the reaction to completion by neutralizing the HCl generated. A potential side reaction is the dialkylation of piperazine to form 1,4-bis[4-(trifluoromethyl)benzyl]piperazine. Using a large excess of piperazine helps to minimize this side product.

Visualizing the Workflow

Reaction Pathway

G cluster_reactants Reactants Piperazine Piperazine Intermediate Transition State Piperazine->Intermediate TFMBnCl 4-(Trifluoromethyl)benzyl Chloride TFMBnCl->Intermediate Base K₂CO₃ (Base) Base->Intermediate Solvent Acetonitrile (Solvent) Solvent->Intermediate Reflux Product This compound Intermediate->Product Byproduct Piperazine·HCl + KHCO₃ Intermediate->Byproduct

Caption: SN2 reaction pathway for the synthesis.

Experimental Workflow

G A 1. Combine Piperazine & K₂CO₃ in Acetonitrile B 2. Add 4-(Trifluoromethyl)benzyl Chloride A->B C 3. Heat to Reflux (4-6h) & Monitor by TLC B->C D 4. Cool & Filter Inorganic Salts C->D E 5. Concentrate Filtrate (Rotovap) D->E F 6. Dissolve in CH₂Cl₂ E->F G 7. Wash with NaHCO₃ (aq) & Brine F->G H 8. Dry (Na₂SO₄), Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time, ensure anhydrous conditions, or try a more reactive halide (e.g., 4-(trifluoromethyl)benzyl bromide).
Formation of dialkylated byproduct.Increase the excess of piperazine used.
Product Contamination Inefficient purification.Optimize the solvent system for column chromatography.
Residual starting materials.Ensure complete reaction by TLC before workup.
Difficulty in Purification Product and byproduct have similar polarities.Consider derivatization to alter polarity or explore alternative purification techniques like preparative HPLC.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable intermediate for drug discovery and development. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently produce this compound in high purity and yield. The key to success lies in careful control of reaction conditions and meticulous purification of the final product.

References

Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a valuable component for modulating aqueous solubility, cell permeability, and target engagement. The introduction of a 4-(trifluoromethyl)benzyl group to the piperazine core can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making 1-[4-(trifluoromethyl)benzyl]piperazine a crucial intermediate in the synthesis of novel therapeutics. This guide provides a detailed exploration of the primary synthetic routes to this important building block, offering insights into the underlying chemical principles and providing robust, field-tested protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound is primarily achieved through two well-established and reliable methods: N-alkylation and reductive amination . The choice between these strategies often depends on the availability of starting materials, desired scale, and the need to control selectivity, particularly the avoidance of di-alkylation.

FeatureN-AlkylationReductive Amination
Starting Materials Piperazine, 4-(Trifluoromethyl)benzyl halidePiperazine, 4-(Trifluoromethyl)benzaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃)
Primary Byproducts Salt (e.g., KCl, HBr·Et₃N), di-alkylated piperazineBorate salts, water
Key Advantages Atom economical, straightforward procedure.High selectivity for mono-alkylation, mild reaction conditions.
Potential Challenges Over-alkylation leading to di-substituted product.Cost and stability of the reducing agent.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This classical approach involves the direct reaction of piperazine with a 4-(trifluoromethyl)benzyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the leaving group.

Mechanistic Rationale

The key to achieving mono-alkylation is to control the stoichiometry of the reactants. Using an excess of piperazine relative to the benzyl halide favors the formation of the mono-substituted product. A base is required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

N-Alkylation Mechanism cluster_reactants Reactants cluster_products Products piperazine Piperazine product This compound piperazine->product Nucleophilic Attack benzyl_halide 4-(Trifluoromethyl)benzyl Halide (X=Cl, Br) benzyl_halide->product salt HX Salt product->salt + HX

Caption: N-Alkylation of Piperazine.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • Piperazine (anhydrous)

  • 4-(Trifluoromethyl)benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3.0 equivalents) and anhydrous acetonitrile (10 mL per gram of piperazine).

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-(trifluoromethyl)benzyl chloride (1.0 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the synthesis of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of piperazine with 4-(trifluoromethyl)benzaldehyde, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Rationale

The success of this method lies in the choice of the reducing agent. Sodium triacetoxyborohydride is a mild and selective hydride donor that reduces the electrophilic iminium ion much faster than the starting aldehyde.[1][2] This selectivity prevents the formation of the corresponding alcohol as a side product. The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2]

Reductive Amination Workflow start Start: Piperazine & 4-(Trifluoromethyl)benzaldehyde imine_formation Imine/Iminium Ion Formation start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification workup->purification product Final Product: this compound purification->product

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Piperazine

  • 4-(Trifluoromethyl)benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.2 equivalents) and anhydrous 1,2-dichloroethane (15 mL per gram of piperazine).

  • Add 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the trifluoromethyl-substituted aromatic protons, the benzylic methylene protons, and the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the product (244.26 g/mol ).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-N stretching frequencies.

Conclusion

Both N-alkylation and reductive amination are robust and effective methods for the synthesis of this compound. While direct alkylation is a more atom-economical process, reductive amination offers superior control over mono-alkylation, often leading to higher purity of the desired product before chromatography. The choice of method will ultimately be guided by the specific requirements of the research, including scale, cost, and available equipment. The protocols provided herein are designed to be reproducible and can be adapted to suit various laboratory settings.

References

Introduction: The Strategic Importance of the 1-[4-(Trifluoromethyl)benzyl]piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Derivatives from 1-[4-(Trifluoromethyl)benzyl]piperazine

In the landscape of modern drug discovery, the this compound moiety stands out as a privileged scaffold. Its prominence is due to the synergistic combination of two key structural features. The piperazine ring, a common pharmacophore, often serves as a basic and hydrophilic group to optimize the pharmacokinetic properties of a molecule or as a versatile linker to correctly orient other functional groups for target engagement.[1][2] The introduction of a trifluoromethyl (-CF3) group onto the benzyl ring significantly enhances the therapeutic potential of the parent molecule. The -CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase binding affinity to protein targets, and enhance cell membrane permeability.[3]

This guide provides detailed protocols for the synthesis of novel derivatives of this compound via three fundamental and robust transformations targeting the secondary amine at the N4 position: N-acylation , N-alkylation , and reductive amination . These methods offer a gateway to vast chemical diversity, enabling researchers to systematically explore structure-activity relationships (SAR) and develop new chemical entities for various therapeutic targets.

Visualization: Core Synthetic Strategies

The following diagram illustrates the primary synthetic pathways discussed in this application note, starting from the common precursor.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound acylation N-Acylation (Acyl Halides, Anhydrides) start->acylation alkylation N-Alkylation (Alkyl Halides) start->alkylation reductive_amination Reductive Amination (Aldehydes, Ketones) start->reductive_amination amides N-Acyl Derivatives (Amides) acylation->amides alkylamines N-Alkyl Derivatives alkylation->alkylamines substituted_amines N-Substituted Alkyl Derivatives reductive_amination->substituted_amines

Caption: Overview of synthetic routes from the core scaffold.

N-Acylation: Synthesis of Novel Amide Derivatives

N-acylation is a robust method for introducing a carbonyl moiety, which can act as a hydrogen bond acceptor and introduce steric or electronic features to probe interactions with biological targets.

Causality and Experimental Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively dissolves both the piperazine starting material and a wide range of acyl chlorides.

Detailed Experimental Protocol: Synthesis of 1-Benzoyl-4-[4-(trifluoromethyl)benzyl]piperazine

G start Dissolve Starting Material & Base (Piperazine, TEA in DCM) add_reagent Add Benzoyl Chloride (Dropwise at 0°C) start->add_reagent Step 1 react Warm to Room Temperature (Stir for 2-4 hours) add_reagent->react Step 2 workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) react->workup Step 3 purify Purification (Dry over Na₂SO₄, Column Chromatography) workup->purify Step 4 characterize Characterization (NMR, MS) purify->characterize Step 5

Caption: Workflow for the N-acylation protocol.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes excess acyl chloride and HCl salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure product.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation via nucleophilic substitution is a straightforward method to introduce simple alkyl or substituted benzyl groups.

Causality and Experimental Rationale

This reaction is a classic SN2 nucleophilic substitution. The piperazine nitrogen acts as the nucleophile, and the alkyl halide is the electrophile. A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the piperazine, enhancing its nucleophilicity. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred because they can solvate the cation of the base (K⁺) while not strongly solvating the nucleophile, thus accelerating the SN2 reaction. Heating is often required to provide the necessary activation energy, especially for less reactive alkyl halides like chlorides.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-[4-(trifluoromethyl)benzyl]piperazine

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Combine this compound, potassium carbonate, and acetonitrile in a round-bottom flask.

  • Add ethyl iodide to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the solid K₂CO₃ and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is arguably one of the most powerful and versatile methods for N-alkylation, allowing for the introduction of a vast array of substituents from aldehydes and ketones.[4]

Causality and Experimental Rationale

This one-pot reaction involves two key steps: the formation of an iminium ion and its subsequent reduction.[4] The piperazine amine first condenses with the carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is then used to reduce the iminium ion to the corresponding amine. STAB is the reagent of choice for several reasons: it is less basic and more sterically hindered than other hydrides like sodium borohydride (NaBH₄), making it highly selective for the reduction of the protonated iminium ion over the starting aldehyde or ketone. This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol. The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or DCM.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-[4-(trifluoromethyl)benzyl]piperazine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound and benzaldehyde in DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.

  • Stir at room temperature for 4-16 hours until the reaction is complete as monitored by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. NMR spectroscopy and mass spectrometry are primary techniques.[5]

General Analytical Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[5][6]

  • Mass Spectrometry (MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an ESI or GC-MS instrument to determine the molecular weight.[5]

Expected Spectroscopic Data

The following table summarizes key expected changes in the NMR and MS data upon derivatization.

Derivative Type Key ¹H NMR Signals Key ¹³C NMR Signals Mass Spectrometry (MS)
Starting Material N-H proton signal (often broad, ~1.5-3.0 ppm); Piperazine CH₂ (~2.4-2.9 ppm); Benzyl CH₂ (~3.5 ppm); Aromatic protons (~7.4-7.6 ppm)Piperazine carbons (~46, 54 ppm); Benzyl CH₂ (~62 ppm); CF₃ carbon (~124 ppm, q); Aromatic carbons (~125-139 ppm)[M+H]⁺ at m/z 245.13
N-Acyl Derivative Disappearance of N-H signal; Appearance of amide carbonyl-adjacent protons; Potential for rotamers leading to broadened or multiple piperazine signals[6]Appearance of amide carbonyl (~165-170 ppm)[M+H]⁺ corresponding to addition of acyl group mass
N-Alkyl Derivative Disappearance of N-H signal; Appearance of new signals for the added alkyl group (e.g., triplet and quartet for ethyl)Appearance of new aliphatic carbons from the alkyl group[M+H]⁺ corresponding to addition of alkyl group mass
Reductive Amine Disappearance of N-H signal; Appearance of a new benzylic CH₂ singlet (~3.5-3.7 ppm); Appearance of new aromatic signalsAppearance of a new benzylic CH₂ carbon and new aromatic carbons[M+H]⁺ corresponding to addition of substituted alkyl group mass

References

Application Notes and Protocols for the Characterization of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Trifluoromethyl)benzyl]piperazine is a piperazine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As with any compound intended for potential therapeutic use or as a research tool, comprehensive and accurate characterization is paramount. This ensures the identity, purity, and stability of the molecule, which are critical for reproducible and reliable scientific outcomes. This document provides a detailed guide to the analytical methods and protocols for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established analytical principles and are designed to provide a holistic understanding of the compound's chemical properties.

Molecular Structure and Physicochemical Properties

This compound possesses a core piperazine ring, a flexible six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogens is substituted with a benzyl group, which in turn is functionalized with a trifluoromethyl group at the para position of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₅F₃N₂[1]
Molecular Weight244.26 g/mol [1]
CAS Number107890-32-4[1]
AppearanceLiquid
Boiling Point88-89 °C at 0.02 mmHg
Density1.239 g/mL at 25 °C
Refractive Indexn20/D 1.491

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for quantifying it in various matrices. Gas Chromatography (GC) is also a powerful tool, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC)

The choice of HPLC method will depend on the specific requirements of the analysis, such as the desired resolution, sensitivity, and sample matrix. A common approach for piperazine derivatives involves reverse-phase chromatography.

Protocol: HPLC-UV Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 254 nm or based on the UV absorbance maximum of the compound. For piperazine derivatives, detection can also be performed at 340 nm after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. For quantitative analysis, a calibration curve should be prepared using standards of known concentration. The precision of the method can be assessed by calculating the relative standard deviation (%RSD) of replicate injections, which should typically be within acceptable limits (e.g., <2%).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative and quantitative information. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides a fragmentation pattern that can be used for structural confirmation.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: Hold at 150°C for 1 minute, then ramp to 220°C at 10°C/min, followed by a ramp to 290°C at 90°C/min and hold for 2.30 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • MS Detector: Operated in electron ionization (EI) mode at 70 eV. The interface temperature should be set to 280°C.[3]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane. For some applications, derivatization with an agent like N-trimethylsilyl (TMS) may be necessary.[4]

Data Interpretation: The retention time in the gas chromatogram is a characteristic of the compound under the specified conditions. The mass spectrum will show a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be compared to a library or theoretical fragmentation to confirm the structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the trifluoromethyl-substituted benzene ring. The substitution pattern will lead to a characteristic splitting pattern (e.g., two doublets for a para-substituted ring).

  • Benzyl Protons: A singlet in the region of δ 3.5-4.0 ppm corresponding to the two protons of the CH₂ group connecting the benzene ring to the piperazine nitrogen.

  • Piperazine Protons: Signals in the aliphatic region (typically δ 2.4-3.0 ppm) corresponding to the eight protons of the piperazine ring. These may appear as complex multiplets due to coupling and conformational exchange.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon: A quartet signal characteristic of the CF₃ group.

  • Benzyl Carbon: A signal for the benzylic CH₂ carbon.

  • Piperazine Carbons: Signals for the carbons of the piperazine ring.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization source.

  • Solvent: A solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The primary ion observed will be the protonated molecule, which will confirm the molecular weight. The isotopic pattern can also be analyzed to support the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique for confirming the empirical formula.

Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₅F₃N₂). The experimental values should be within ±0.4% of the theoretical values.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_purity_methods Purity Methods cluster_structure_methods Structural Methods cluster_identity_methods Identity & Composition Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purity->Structure HPLC HPLC-UV Purity->HPLC GC_FID GC-FID Purity->GC_FID Identity Identity Confirmation Structure->Identity NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS FTIR FTIR Structure->FTIR Elemental Elemental Analysis (CHN) Identity->Elemental GC_MS GC-MS Identity->GC_MS Final_Report Comprehensive Certificate of Analysis Identity->Final_Report

References

developing an HPLC method for 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 1-[4-(Trifluoromethyl)benzyl]piperazine

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. As a crucial intermediate and potential active pharmaceutical ingredient (API), a robust and reliable analytical method is essential for quality control, stability testing, and pharmacokinetic studies. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated method that adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind critical methodological choices.

Analyte Properties & Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. This compound is a basic compound, a characteristic that presents specific challenges in reversed-phase chromatography.[3][4]

Physicochemical Properties

The molecular structure, featuring a basic piperazine ring and a hydrophobic trifluoromethylbenzyl group, dictates its chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₅F₃N₂[5][6][7]
Molecular Weight 244.26 g/mol [5][6][7]
Form Liquid[5][6]
Boiling Point 88-89 °C @ 0.02 mmHg[5][6]
Density 1.239 g/mL at 25 °C[5][6]
Predicted pKa ~5.8 and ~9.8 (Piperazine Nitrogens)Structural Analogy
Predicted UV λmax ~264 nmStructural Analogy (Benzene Chromophore)
Chromatographic Challenges & Rationale for Method Selection

The primary challenge in analyzing basic compounds like this compound via RP-HPLC is the potential for deleterious interactions between the protonated amine groups and residual silanols on the silica-based stationary phase.[4][8] These secondary ionic interactions can lead to poor peak shape, tailing, and variable retention times.

Our strategy is designed to mitigate these issues:

  • pH Control: The mobile phase pH will be maintained below 3.5. At this pH, the piperazine nitrogens will be consistently protonated (cationic), and, more importantly, the residual silanols on the column packing will also be protonated (neutral), thereby minimizing the strong ionic interactions that cause peak tailing.[4]

  • Column Selection: A modern, high-purity silica C18 column with end-capping is selected. These columns have a lower concentration of accessible silanols, making them more suitable for the analysis of basic compounds.[3][8]

  • Detector Wavelength: The trifluoromethylbenzyl moiety contains a phenyl ring, which is a UV chromophore. Based on this structure, a detection wavelength in the range of 260-270 nm is a logical starting point, to be optimized by scanning a standard solution with a photodiode array (PDA) detector.

Materials and Methods

Reagents and Standards
  • This compound reference standard (Purity ≥97%)[5][6]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Formic Acid, HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Software
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

Recommended Initial Chromatographic Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 264 nm
Run Time 15 minutes

Protocol 1: Sample and Mobile Phase Preparation

  • Mobile Phase A Preparation (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of ultrapure water. Bring to volume with water, mix thoroughly, and degas.

  • Mobile Phase B Preparation (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Bring to volume with acetonitrile, mix thoroughly, and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Protocol 2: HPLC Method Development Workflow

The goal of method development is to achieve a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time.

Initial Scouting and Optimization
  • Wavelength Selection: Inject the Working Standard Solution (50 µg/mL) and acquire the UV spectrum using the PDA detector. Identify the wavelength of maximum absorbance (λmax) and set this as the monitoring wavelength.

  • Gradient Optimization: Perform several runs, adjusting the initial and final percentages of Mobile Phase B and the gradient slope. The objective is to elute the analyte with a retention time between 3 and 10 minutes.

  • Flow Rate and Temperature Adjustment: While 1.0 mL/min and 30 °C are standard starting points, adjusting these can improve peak shape and resolution. Note that for basic compounds, operating at slightly elevated temperatures (e.g., 35-40°C) can sometimes improve peak efficiency.[9]

System Suitability Testing (SST)

Before any validation, ensure the chromatographic system is performing adequately.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the parameters based on the analyte peak. The system is deemed suitable if it meets the following criteria:

    • Tailing Factor (Tf): ≤ 1.5

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_verify Phase 3: Verification Analyte Analyte Characterization (pKa, UV Scan) Prep Prepare Standards & Mobile Phases Analyte->Prep Screening Column & Mobile Phase Screening Prep->Screening Optimization Optimize Gradient, Flow Rate, Temp Screening->Optimization SST System Suitability Test (SST) Optimization->SST Decision SST Pass? SST->Decision Decision->Optimization No Validation Proceed to Validation Decision->Validation Yes

Caption: Workflow for HPLC method development and verification.

Protocol 3: Method Validation (ICH Q2(R2) Guidelines)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11] The following parameters should be assessed.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte.

    • Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation product peaks (Resolution > 2.0).

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Perform the analysis on at least nine determinations across three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

    • This can be done by spiking a placebo matrix or by recovery from a sample of known concentration.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution (50 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD of the measurements should be ≤ 2.0%.

LOD & LOQ
  • Objective: To determine the lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

  • Action: Verify the calculated LOQ by preparing a standard at that concentration and confirming that it meets accuracy and precision requirements.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., % organic ± 2%)

    • Inject the working standard and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Validation ParameterAcceptance Criteria
Specificity No interference at analyte Rt; Resolution > 2 from degradants
Linearity (r²) ≥ 0.999
Range 80% - 120% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Demonstrated with acceptable accuracy and precision
Robustness System suitability passes under all varied conditions

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for this compound. By carefully considering the analyte's basic nature and employing strategies to mitigate common chromatographic issues, a reliable method can be established. Following the detailed protocols for method development and subsequent validation against ICH guidelines will ensure the final analytical procedure is accurate, precise, and fit for its intended purpose in a regulated research or quality control environment.

References

GC-MS analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and forensic analysis who require a robust and reliable analytical method for this compound. The protocols and insights provided herein are synthesized from established analytical principles for piperazine derivatives and similar chemical structures.

Introduction: The Analytical Significance of this compound

This compound is a piperazine derivative of interest in pharmaceutical research and, potentially, in forensic chemistry due to its structural relation to other psychoactive piperazine compounds.[1][2] The accurate and sensitive detection and quantification of this compound are crucial for various applications, including metabolic studies, quality control in manufacturing, and the identification of new psychoactive substances (NPS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of many piperazine derivatives due to its high chromatographic resolution, sensitivity, and the structural information provided by mass spectrometry.[3][4] This guide will detail a proposed GC-MS method, grounded in the known analytical behavior of structurally related compounds such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[5][6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₂H₁₅F₃N₂[9][10]
Molecular Weight 244.26 g/mol [9][10][11][12]
CAS Number 107890-32-4[9][10][11][12]
Form Liquid[9][11][12]
Boiling Point 88-89 °C at 0.02 mmHg[9][11][12]
Density 1.239 g/mL at 25 °C[9][11][12]

The compound's volatility, as indicated by its boiling point, makes it amenable to GC analysis without derivatization, a common approach for many piperazine compounds.[4]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the .

Materials and Reagents
  • Analyte Standard: this compound (≥97% purity).[9][11][12]

  • Solvent: HPLC-grade methanol or ethyl acetate for sample dilution.

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A structurally similar compound not expected to be present in the samples, such as 1-benzylpiperazine-d7 or another suitable deuterated analog.

  • Inert Vials: 2 mL amber glass vials with PTFE-lined caps.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following specifications are recommended based on methods for similar analytes.[6]

  • Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity column is recommended. A J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) is a suitable choice, as it is widely used for the analysis of piperazine derivatives.[6]

  • Data System: Manufacturer's standard software for instrument control and data analysis.

Sample Preparation

The following is a general procedure for preparing a standard solution. For complex matrices, appropriate extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) would be necessary.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample for Injection: Transfer 1 mL of the working standard solution to a 2 mL autosampler vial. If using an internal standard, add it to the vial at a fixed concentration.

GC-MS Method Parameters

The following parameters are a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)To be chosen based on the expected concentration of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 120 °C, hold for 1 minRamp 1: 10 °C/min to 150 °C, hold for 5 minRamp 2: 15 °C/min to 280 °C, hold for 5 minThis program is adapted from methods for similar piperazine derivatives and is designed to provide good separation from potential impurities.[6]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
MS Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for quantification.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard Weighing Prep2 Dissolution in Solvent Prep1->Prep2 Prep3 Serial Dilution Prep2->Prep3 Prep4 Transfer to Vial Prep3->Prep4 GC_Inject GC Injection Prep4->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Ionization (EI, 70 eV) GC_Sep->MS_Ion MS_Detect Mass Detection (Scan/SIM) MS_Ion->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Proc Peak Integration & Identification Data_Acq->Data_Proc Data_Report Reporting Data_Proc->Data_Report Fragmentation_Pathway cluster_frags Major Fragmentation Pathways Parent This compound (m/z 244) Frag1 [CH₂C₆H₄CF₃]⁺ (m/z 159) Parent->Frag1 Benzylic Cleavage Frag2 [C₅H₉N₂]⁺ (m/z 85) Parent->Frag2 Benzylic Cleavage Frag3 Piperazine Ring Fragments (e.g., m/z 56) Frag2->Frag3 Ring Opening

References

Application Note: 1H NMR Spectroscopic Analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-[4-(Trifluoromethyl)benzyl]piperazine. This compound is a key building block in medicinal chemistry, and its structural integrity is paramount. NMR spectroscopy serves as a definitive tool for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and detailed spectral interpretation, grounded in fundamental principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a disubstituted piperazine derivative frequently utilized in the synthesis of pharmacologically active agents.[1][2] The molecule's structure combines three key pharmacophores: a piperazine ring, a flexible benzyl linker, and an electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring. The piperazine moiety offers low toxicity and favorable acid-base properties, making it a privileged scaffold in drug design.[1]

Given its role as a precursor, unambiguous structural verification is critical. ¹H NMR spectroscopy is the gold standard for this purpose, providing precise information about the number of different protons, their chemical environments, and their spatial relationships through spin-spin coupling. This note explains the causality behind the observed spectrum and establishes a self-validating protocol for its analysis.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a theoretical dissection of the molecule's structure to identify chemically non-equivalent protons.

Figure 1: Molecular structure of this compound with key proton groups labeled.

The structure features five distinct sets of protons:

  • Aromatic Protons (Hₐ, Hₑ): Two pairs of chemically equivalent protons on the para-substituted benzene ring.

  • Benzylic Protons (Hₒ): The two protons of the methylene bridge connecting the aromatic ring to the piperazine nitrogen.

  • Piperazine Protons (Hₐ, Hₑ): The eight protons on the piperazine ring are divided into two groups: four protons adjacent to the benzyl-substituted nitrogen (N1) and four protons adjacent to the secondary amine (N4).

  • Amine Proton (-NH): The single proton on the secondary amine of the piperazine ring.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.

  • Analyte Purity: Ensure the this compound sample is free of residual solvents or impurities from synthesis, which would complicate the spectrum.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. However, the acidic N-H proton may undergo rapid chemical exchange, leading to a very broad signal that can be difficult to observe.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Often the preferred solvent for compounds with exchangeable protons (N-H, O-H). DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.[3][4][5] For this guide, we will proceed with DMSO-d₆.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining a high signal-to-noise ratio on a modern NMR spectrometer (≥400 MHz) within a reasonable time.

  • Internal Standard: The solvent DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm), which can be used for calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as the internal reference standard (δ = 0.00 ppm).[3]

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher fields provide better signal dispersion and resolution.
Pulse Program Standard single-pulse (e.g., 'zg30')A 30° pulse angle allows for faster relaxation and a shorter experimental time.
Acquisition Time (AQ) ~3-4 secondsEnsures good digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for nearly complete relaxation of protons, ensuring accurate integration.
Number of Scans (NS) 8 to 16Provides an excellent signal-to-noise ratio for a sample of this concentration.
Temperature 298 K (25 °C)Standard room temperature analysis. Temperature can affect piperazine ring conformation.[3][6]

Workflow for ¹H NMR Analysis

The logical flow from sample to final interpreted data ensures a robust and reproducible analysis.

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectrum Calibration (Reference to residual DMSO at 2.50 ppm) C->D E Signal Integration (Determine relative proton ratios) D->E F Chemical Shift (δ) Analysis (Assign signals to proton types) E->F G Splitting Pattern (Multiplicity) Analysis (Determine neighboring protons) F->G H Structural Confirmation (Assemble all data to verify structure) G->H

Figure 2: Standard workflow for the acquisition and analysis of the ¹H NMR spectrum.

Detailed Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show five distinct regions.

Aromatic Region (δ 7.5 - 7.7 ppm)
  • Signals: The para-substituted aromatic ring gives rise to a classic AA'BB' system, which appears as two distinct doublets.

  • Chemical Shift: The electron-withdrawing nature of the -CF₃ group deshields the aromatic protons, shifting them downfield.[7][8][9]

    • δ ~7.65 ppm (d, 2H, Hₐ): The doublet corresponding to the two protons ortho to the -CF₃ group. These are the most deshielded aromatic protons.

    • δ ~7.50 ppm (d, 2H, Hₑ): The doublet for the two protons ortho to the benzylic -CH₂- group.

  • Coupling: Both signals will appear as doublets with a typical ortho-coupling constant (³JHH) of approximately 8.0 Hz.

Benzylic Region (δ ~3.5 ppm)
  • Signal: The two protons of the benzylic methylene (-CH₂) bridge (Hₒ) are chemically equivalent and do not have any adjacent proton neighbors to couple with.

  • Chemical Shift: Located between an aromatic ring and a nitrogen atom, these protons are expected to resonate at approximately δ 3.53 ppm .

  • Multiplicity: This signal will appear as a sharp singlet (s) , integrating to 2H .

Piperazine Ring Region (δ 2.3 - 2.8 ppm)

The piperazine ring protons often present as complex or broad signals due to conformational dynamics like chair-chair interconversion.[3][6][10] At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals.

  • Signals: Two broad signals are expected, each integrating to 4 protons.

    • δ ~2.70 ppm (br s, 4H, Hₑ): Corresponds to the four protons on the carbons adjacent to the secondary amine (-NH).

    • δ ~2.40 ppm (br s, 4H, Hₐ): Corresponds to the four protons on the carbons adjacent to the benzyl-substituted nitrogen. This signal may overlap with the residual DMSO solvent peak at 2.50 ppm.

  • Multiplicity: These signals often appear as broad singlets or unresolved multiplets due to the rapid conformational exchange.

Amine Proton Region (Variable)
  • Signal: The secondary amine proton (-NH) is an exchangeable proton.

  • Chemical Shift: Its chemical shift is highly dependent on solvent, temperature, and concentration. In DMSO-d₆, it is expected to be a broad singlet (br s) integrating to 1H , typically appearing between δ 1.5 - 3.0 ppm . Its identity can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of a drop of D₂O.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected signals for this compound in DMSO-d₆ at 400 MHz.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~7.65Doublet (d)2HAromatic (ortho to -CF₃)
Hₑ~7.50Doublet (d)2HAromatic (ortho to -CH₂-)
Hₒ~3.53Singlet (s)2HBenzylic (-CH₂-)
Hₑ~2.70Broad Singlet (br s)4HPiperazine (-CH₂-NH)
Hₐ~2.40Broad Singlet (br s)4HPiperazine (-CH₂-N-Benzyl)
-NHVariable (e.g., ~2.2)Broad Singlet (br s)1HAmine

Conclusion

The ¹H NMR spectrum provides an unequivocal fingerprint for this compound. By following the detailed protocols for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent analysis, based on established principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton signals, thereby confirming the molecular structure and assessing its purity. This application note serves as a robust guide for any scientist working with this important chemical entity, ensuring confidence in its structural identity for downstream applications in research and development.

References

Application Note: Mass Spectrometric Fragmentation Analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Trifluoromethyl)benzyl]piperazine is a piperazine derivative of significant interest in pharmaceutical and medicinal chemistry research. As with many novel psychoactive substances and drug candidates, understanding its metabolic fate and fragmentation behavior under mass spectrometric analysis is crucial for its detection and structural elucidation in various matrices.[1] This application note provides a detailed guide to the characteristic fragmentation patterns of this compound observed using common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI). The insights provided herein are essential for researchers in drug metabolism, pharmacokinetics, forensic analysis, and synthetic chemistry.

The core structure of this compound combines a piperazine ring, a flexible benzyl linker, and an electron-withdrawing trifluoromethyl group. This combination of functionalities dictates a predictable yet informative fragmentation pattern. Under typical mass spectrometric conditions, the molecule undergoes characteristic cleavages, primarily at the benzylic C-N bond and within the piperazine ring itself.[2]

Predicted Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅F₃N₂[3][4]
Molecular Weight244.26 g/mol [3][4]
CAS Number107890-32-4[3][4][5]
AppearanceLiquid[3]
Boiling Point88-89 °C at 0.02 mmHg[3]
Density1.239 g/mL at 25 °C[3]

Experimental Workflow & Protocols

A generalized workflow for the analysis of this compound by mass spectrometry is outlined below. This workflow is adaptable to various research objectives, from routine screening to in-depth structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation start Start: Obtain Sample prep Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) start->prep dilute Dilute to working concentration (e.g., 1-10 µg/mL) prep->dilute lc LC Separation (Optional, for complex matrices) dilute->lc Inject ms Mass Spectrometry (ESI or EI) lc->ms msms Tandem MS (MS/MS) (CID) ms->msms interpret Analyze Fragmentation Pattern msms->interpret Acquire Data elucidate Propose Fragment Structures interpret->elucidate report Report Findings elucidate->report

Caption: General experimental workflow for MS analysis.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This protocol is ideal for the analysis of this compound in complex biological or chemical matrices.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

    • If analyzing biological samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size) is suitable.[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺).

    • Product Ion Scan: Select the [M+H]⁺ ion (m/z 245.1) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Protocol 2: Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This protocol is suitable for pure samples or for volatile derivatives.

  • Sample Preparation:

    • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1-10 µg/mL.

    • For GC-MS, dissolve the sample in a volatile solvent like ethyl acetate. Derivatization is generally not required but can be employed.[7]

  • Gas Chromatography (GC) Conditions (if applicable):

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (EI Mode):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40 to 500.

Fragmentation Analysis and Discussion

The fragmentation of this compound is primarily driven by the stability of the resulting fragments. The presence of the basic nitrogen atoms in the piperazine ring makes it susceptible to protonation in ESI, while the benzyl C-N bond is a common site of cleavage in both ESI and EI.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, this compound will readily form the protonated molecule, [M+H]⁺, at m/z 245.1 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals several characteristic product ions.

esifrag cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Piperazine Ring Opening parent [M+H]⁺ m/z 245.1 frag1 m/z 159.0 [C₈H₆F₃]⁺ (Trifluoromethylbenzyl cation) parent->frag1 Loss of C₄H₉N₂ frag2 m/z 173.1 [C₉H₁₀F₃N]⁺ parent->frag2 Loss of C₃H₆N frag3 m/z 86.1 [C₄H₁₀N]⁺ (Piperazine fragment) parent->frag3 Loss of C₈H₅F₃

Caption: Proposed ESI fragmentation pathways.

  • m/z 159.0: This is often the base peak in the MS/MS spectrum and corresponds to the 4-(trifluoromethyl)benzyl cation . It is formed by the cleavage of the benzylic C-N bond, a very common fragmentation pathway for benzylpiperazine derivatives.[2] The high stability of the benzyl cation drives this fragmentation.

  • m/z 86.1: This fragment corresponds to the protonated piperazine ring after the loss of the trifluoromethylbenzyl group.

  • m/z 173.1: This ion likely arises from the cleavage within the piperazine ring, with the charge retained on the larger fragment containing the benzyl group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization event can lead to a more extensive fragmentation pattern. The molecular ion (M⁺˙) at m/z 244.1 may be observed, but often with low abundance.

eifrag cluster_path1 Pathway 1: Alpha-Cleavage cluster_path2 Pathway 2: Piperazine Ring Fragmentation parent M⁺˙ m/z 244.1 frag1 m/z 159.0 [C₈H₆F₃]⁺ (Trifluoromethylbenzyl cation) parent->frag1 Loss of C₄H₉N₂˙ frag2 m/z 56.1 [C₃H₆N]⁺ parent->frag2 frag3 m/z 42.0 [C₂H₄N]⁺ parent->frag3

Caption: Proposed EI fragmentation pathways.

  • m/z 159.0: Similar to ESI, the 4-(trifluoromethyl)benzyl cation is a major fragment.

  • m/z 91: While not directly applicable here, it is important to note that for unsubstituted benzylpiperazine, a fragment at m/z 91 (the tropylium ion) is the base peak.[2][8] The presence of the CF₃ group shifts this to m/z 159.

  • m/z 56.1 and m/z 42.0: These are common fragment ions arising from the cleavage of the piperazine ring.[2]

The presence of the trifluoromethyl group can also lead to fragments involving the loss of fluorine or the entire CF₃ group, although this is generally less favorable than the benzylic cleavage.[9][10]

Summary of Expected Fragments

m/z (ESI)m/z (EI)Proposed FormulaFragment Identity
245.1244.1C₁₂H₁₆F₃N₂⁺[M+H]⁺
159.0159.0C₈H₆F₃⁺4-(Trifluoromethyl)benzyl cation
173.1-C₉H₁₀F₃N⁺Fragment from piperazine ring opening
86.185.1C₄H₁₀N⁺Protonated piperazine
-56.1C₃H₆N⁺Piperazine ring fragment
-42.0C₂H₄N⁺Piperazine ring fragment

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and informative cleavage patterns. The dominant fragmentation pathway in both ESI and EI is the cleavage of the benzylic C-N bond to form the stable 4-(trifluoromethyl)benzyl cation at m/z 159.0. Additional fragments arising from the piperazine ring provide further structural confirmation. The protocols and fragmentation data presented in this application note serve as a valuable resource for the identification and structural elucidation of this compound and its analogs in various research settings.

References

Application Notes & Protocols: Characterizing the In Vitro Activity of 1-[4-(Trifluoromethyl)benzyl]piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Serotonergic Profile of TFMPP

1-[4-(Trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic piperazine derivative recognized for its significant activity within the central nervous system. Pharmacologically, it functions primarily as a non-selective serotonin (5-HT) receptor agonist and a serotonin releasing agent, making it a valuable tool compound for neuroscience research.[1][2][3][4] Its complex pharmacology, involving interactions with multiple 5-HT receptor subtypes and the serotonin transporter (SERT), necessitates a multi-assay approach for comprehensive characterization.[1][5]

This guide provides an in-depth overview and detailed protocols for a suite of fundamental in vitro assays designed to elucidate the binding affinity, functional potency, and efficacy of TFMPP at its primary molecular targets. The methodologies described herein are essential for researchers in pharmacology and drug development seeking to profile TFMPP or novel compounds with similar serotonergic mechanisms. We will move beyond simple procedural lists to explain the rationale behind experimental design, ensuring a robust and reproducible characterization of compound activity.

Pharmacological Target Profile of TFMPP

TFMPP interacts with a range of serotonergic targets. Its activity is not confined to a single receptor, a crucial factor to consider when designing and interpreting experiments. The table below summarizes its reported binding affinities and functional activities.

TargetBinding Affinity (Ki, nM)Reported Functional ActivityPrimary G-Protein Coupling
5-HT₁ₐ Receptor 288–1,950Full AgonistGαi/o
5-HT₁₋ Receptor 30–132Full AgonistGαi/o
5-HT₂ₐ Receptor 160–269Weak Partial Agonist / AntagonistGαq/11
5-HT₂C Receptor 62Full AgonistGαq/11
Serotonin Transporter (SERT) EC₅₀ = 121Substrate / ReleaserN/A

Data compiled from multiple sources.[1]

This profile indicates that a thorough investigation of TFMPP requires assays that can measure both direct receptor binding and the functional consequences of receptor activation across different signaling pathways (Gαi/o and Gαq/11), as well as its interaction with SERT.

cluster_TFMPP TFMPP cluster_Targets Primary Molecular Targets TFMPP This compound (TFMPP) HT1A 5-HT1A TFMPP->HT1A HT1B 5-HT1B TFMPP->HT1B HT2A 5-HT2A TFMPP->HT2A HT2C 5-HT2C TFMPP->HT2C SERT SERT TFMPP->SERT

Figure 1: Primary molecular targets of TFMPP.

Section 1: Receptor Binding Affinity Determination

The foundational step in characterizing any ligand is to determine its affinity for the target receptor. Radioligand binding assays are the gold standard for quantifying this interaction, providing essential parameters like the inhibition constant (Ki).[6][7]

Principle of Competition Binding Assays

Competition binding assays measure the ability of an unlabeled test compound (e.g., TFMPP) to displace a specific, radioactively labeled ligand ("radioligand") from a receptor.[6][7] The experiment is performed by incubating a constant concentration of receptor preparation and radioligand with increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀ (half-maximal inhibitory concentration). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

node_prep Step 1: Preparation Prepare cell membranes expressing the target 5-HT receptor. Quantify protein concentration (e.g., BCA assay). node_assay Step 2: Assay Setup Incubate membranes with: - Fixed concentration of specific radioligand (e.g., [3H]ketanserin for 5-HT2A). - Increasing concentrations of unlabeled TFMPP. - Parallel incubation with excess unlabeled ligand to define non-specific binding (NSB). node_prep->node_assay node_sep Step 3: Separation Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters. node_assay->node_sep node_count Step 4: Quantification Quantify radioactivity trapped on filters using a scintillation counter. node_sep->node_count node_analysis Step 5: Data Analysis 1. Calculate Specific Binding = Total Binding - NSB. 2. Plot Specific Binding vs. [TFMPP]. 3. Fit data with non-linear regression to determine IC50. 4. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). node_count->node_analysis

Figure 2: Workflow for a competition radioligand binding assay.

Protocol: Competition Binding Assay for TFMPP at the 5-HT₂C Receptor

This protocol describes the determination of TFMPP's binding affinity (Ki) at the human 5-HT₂C receptor expressed in HEK293 cells.

Materials and Reagents:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT₂C receptor.

  • Radioligand: [³H]Mesulergine (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Mianserin or another high-affinity 5-HT₂C antagonist.

  • Test Compound: this compound (TFMPP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Preparation:

    • Thaw the 5-HT₂C receptor membrane preparation on ice.

    • Homogenize the membranes in ice-cold Assay Buffer and dilute to a final concentration of 10-20 µg protein per well. This concentration should be optimized to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion.[8]

    • Prepare serial dilutions of TFMPP in Assay Buffer (e.g., from 100 µM to 10 pM).

    • Prepare the radioligand solution ([³H]Mesulergine) in Assay Buffer at a concentration equal to its Kd (~1-2 nM).

    • Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled competitor (e.g., 10 µM Mianserin) to the Assay Buffer.[9]

  • Assay Incubation:

    • To each well of a 96-well plate, add the components in the following order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of NSB control solution.

      • 50 µL of the appropriate TFMPP dilution (or buffer for total/NSB wells).

      • 50 µL of the diluted radioligand solution.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is 250 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly harvesting the contents of each well onto the filter mat using a vacuum filtration manifold.

    • Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each TFMPP concentration: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the specific binding values against the logarithm of the TFMPP concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + ([L] / Kd))

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Section 2: Functional Activity Characterization

While binding assays reveal affinity, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). TFMPP acts as an agonist at several G-protein coupled receptors (GPCRs) that signal through distinct pathways.

Assay 2.1: Calcium Mobilization for Gq-Coupled Receptors (5-HT₂A, 5-HT₂C)

Principle: The 5-HT₂ₐ and 5-HT₂C receptors couple to the Gαq/11 family of G-proteins.[10][11] Agonist binding triggers a conformational change, activating Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[12] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) in a high-throughput format using instruments like a Fluorometric Imaging Plate Reader (FLIPR).[12][13]

TFMPP TFMPP (Agonist) Receptor 5-HT2C Receptor TFMPP->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Cytoplasmic Ca2+ Increase ER->Ca_out Releases Ca2+

Figure 3: Gq signaling pathway activated by TFMPP at the 5-HT₂C receptor.

Protocol: FLIPR-Based Calcium Mobilization Assay

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT₂C receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator: FLIPR Calcium Assay Kit (e.g., Calcium 6) or Fluo-4 AM.

  • Anion Transport Inhibitor: Probenecid (often required for dye retention in certain cell lines).[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the 5-HT₂C-expressing cells into the assay plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment.[13]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator loading buffer according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in Assay Buffer.

    • Aspirate the culture medium from the cells and add 100 µL (for 96-well) of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature to allow for de-esterification of the dye.[13]

  • Compound Preparation:

    • Prepare a serial dilution of TFMPP in Assay Buffer in a separate compound plate. The final concentrations should typically range from 100 µM to 10 pM. Include a buffer-only control (vehicle) and a positive control (e.g., serotonin).

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: read fluorescence for a baseline period (e.g., 10-20 seconds), then initiate the automated addition of the compound from the compound plate to the cell plate.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The primary data is the change in relative fluorescence units (RFU) over time.

    • Calculate the peak RFU response minus the baseline RFU for each well.

    • Normalize the data to the vehicle control (0%) and a maximal response from a saturating concentration of a full agonist like serotonin (100%).

    • Plot the normalized response against the logarithm of TFMPP concentration and fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Assay 2.2: cAMP Inhibition Assay for Gi-Coupled Receptors (5-HT₁ₐ, 5-HT₁₋)

Principle: The 5-HT₁ₐ and 5-HT₁₋ receptors couple to the Gαi/o family of G-proteins, which are inhibitory.[14][15] Agonist binding leads to the inhibition of the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][16] To measure this inhibition, the basal level of cAMP is first elevated using an AC stimulator like forskolin. The ability of an agonist like TFMPP to reduce this forskolin-stimulated cAMP level is then quantified.[14] Modern cAMP assays are typically homogeneous competitive immunoassays (e.g., HTRF, AlphaLISA) that measure the competition between cellular cAMP and a labeled cAMP analog for a specific antibody.[17]

cluster_input TFMPP TFMPP (Agonist) Receptor 5-HT1B Receptor TFMPP->Receptor Binds Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Stimulates Gi Gαi/o Receptor->Gi Activates Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC

Figure 4: Gi signaling pathway for TFMPP at the 5-HT₁B receptor.

Protocol: HTRF-Based cAMP Inhibition Assay

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁B receptor.

  • Assay Plate: Low-volume, white 384-well microplates.

  • Reagents: HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate), forskolin, IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Lysis Buffer: Provided with the HTRF kit.

  • Equipment: HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Handling:

    • Harvest 5-HT₁B-expressing cells and resuspend them in stimulation buffer containing IBMX.

    • Dispense a specific number of cells (e.g., 2,000-5,000 cells/well) into the 384-well plate.

  • Compound Addition:

    • Add serial dilutions of TFMPP to the wells.

    • Immediately after, add a fixed concentration of forskolin (typically the EC₈₀, predetermined) to all wells except the basal control.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, diluted in lysis buffer) to each well.

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

    • The HTRF ratio (665nm / 620nm * 10,000) is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the HTRF ratio data, setting the forskolin-only wells as 0% inhibition and basal (no forskolin) wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of TFMPP concentration.

    • Fit the curve using a non-linear regression model to determine the EC₅₀ for cAMP inhibition.

Assay 2.3: [³⁵S]GTPγS Binding for Direct G-Protein Activation

Principle: The GTPγS binding assay is a proximal functional assay that directly measures the first step of G-protein activation: the exchange of GDP for GTP.[18][19][20] Upon agonist-induced receptor activation, the associated Gα subunit releases GDP. The assay includes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and becomes trapped.[18][20] The amount of incorporated radioactivity is therefore directly proportional to the level of G-protein activation by the receptor. This assay is particularly useful for differentiating full from partial agonists due to lower signal amplification compared to second messenger readouts.[19][21]

Protocol: [³⁵S]GTPγS Filtration Binding Assay

Materials and Reagents:

  • Receptor Source: Cell membranes expressing the receptor of interest (e.g., 5-HT₁B).

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, GTPγS (unlabeled, for non-specific binding).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: Same as for radioligand binding (filtration manifold, scintillation counter).

Step-by-Step Methodology:

  • Preparation:

    • Thaw and dilute membranes in ice-cold Assay Buffer. Add GDP to a final concentration of 10-30 µM and pre-incubate for 15-20 minutes on ice to ensure all G-proteins are in the inactive, GDP-bound state.

    • Prepare serial dilutions of TFMPP.

    • Prepare the [³⁵S]GTPγS solution in Assay Buffer (~0.1-0.5 nM).

    • Prepare the non-specific binding control by adding a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Assay Incubation:

    • In a 96-well plate, combine the pre-incubated membranes (5-10 µg protein), the desired concentration of TFMPP, and the [³⁵S]GTPγS solution.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Analysis:

    • The filtration, washing, counting, and data analysis steps are analogous to the radioligand binding assay described in Section 1.

    • Specific binding of [³⁵S]GTPγS is calculated and plotted against TFMPP concentration.

    • Non-linear regression is used to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.

Summary and Forward Look

The in vitro assays detailed in these application notes provide a robust framework for systematically characterizing the pharmacological activity of this compound. By combining receptor binding assays with a suite of functional assays tailored to specific G-protein signaling pathways, researchers can generate a comprehensive profile of a compound's affinity, potency, and efficacy. This multi-assay approach is not only crucial for understanding the complex mechanism of action of TFMPP but also serves as a validated template for the discovery and development of novel serotonergic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

A Foreword from Your Application Scientist

Welcome to the dedicated support guide for the synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine. This molecule is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount. This guide is structured to move beyond simple protocols, offering a deep dive into the 'why' behind the 'how'. We will explore common challenges, troubleshoot suboptimal yields, and provide a framework for robust and reproducible synthesis.

Part 1: The Core Synthesis - Mechanism and Key Considerations

The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution reaction between piperazine and a 4-(trifluoromethyl)benzyl halide.

Reaction Scheme:

The primary challenge in this synthesis is controlling selectivity. Piperazine possesses two secondary amine nitrogens. The reaction can lead to the desired mono-N-alkylated product or the undesired di-N,N'-alkylated byproduct, 1,4-bis[4-(trifluoromethyl)benzyl]piperazine. The formation of this byproduct is a significant cause of yield loss.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered issues during the synthesis.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Question: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted 4-(trifluoromethyl)benzyl starting material and a hard-to-remove secondary product. What is happening and how can I fix it?

Answer: This is a classic selectivity problem. The primary cause is the formation of the 1,4-bis[4-(trifluoromethyl)benzyl]piperazine byproduct. Once the first nitrogen of piperazine is alkylated, the second nitrogen can still act as a nucleophile and react with another molecule of the benzyl halide.

Root Cause Analysis & Solution Workflow:

The key to maximizing the yield of the mono-alkylated product is to manipulate the reaction kinetics to favor the first alkylation over the second. This can be achieved by controlling the stoichiometry of the reactants.

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solution: Stoichiometric Control cluster_3 Experimental Protocol LowYield Low Yield & Presence of Byproduct DiAlkylation Di-N,N'-Alkylation of Piperazine LowYield->DiAlkylation is caused by ExcessPiperazine Use Large Excess of Piperazine (5-10 equivalents) DiAlkylation->ExcessPiperazine is suppressed by StatisticallyFavorable Statistically Favors Mono-alkylation ExcessPiperazine->StatisticallyFavorable leads to Protocol 1. Dissolve Piperazine in Solvent 2. Add Benzyl Halide Dropwise 3. Maintain Temperature ExcessPiperazine->Protocol is implemented via

Caption: Separation of mono- and di-alkylated products via acid-base extraction.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which 4-(trifluoromethyl)benzyl halide should I use: the chloride or the bromide?

The bromide is generally more reactive than the chloride due to bromide being a better leaving group. This can lead to faster reaction times. However, the chloride is often more cost-effective and readily available. For most applications, 4-(trifluoromethyl)benzyl chloride is sufficient, especially when paired with a suitable base and solvent.

Q2: What is the best base for this reaction? Potassium carbonate (K2CO3) or an organic base like triethylamine (TEA)?

Both are effective.

  • Potassium Carbonate (K2CO3): An inexpensive and strong inorganic base. It is insoluble in many organic solvents, making the reaction heterogeneous. This can sometimes lead to slower reaction rates but can also help in moderating the reaction. Vigorous stirring is essential.

  • Triethylamine (TEA): A soluble organic base that leads to a homogeneous reaction, often resulting in faster and cleaner conversions. However, it needs to be removed during workup, typically by an acidic wash.

For ease of workup and cost-effectiveness, K2CO3 is often preferred. For faster reactions, TEA is a good choice.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Acetonitrile (ACN): A polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the reactants and promotes a good reaction rate.

  • Dichloromethane (DCM): A less polar solvent, but still very effective for this transformation. It is particularly useful for its low boiling point, which simplifies product isolation.

  • Toluene: A non-polar solvent. Reactions in toluene may be slower but can sometimes offer different selectivity profiles.

A summary of common reaction conditions is presented below:

ParameterCondition ACondition BRationale
Piperazine (equiv.) 510A higher excess further minimizes di-alkylation.
Benzyl Halide 4-(CF3)benzyl chloride4-(CF3)benzyl bromideBromide is more reactive but chloride is more economical.
Base K2CO3Triethylamine (TEA)K2CO3 is heterogeneous and easy to remove; TEA is homogeneous and can be faster.
Solvent Acetonitrile (ACN)Dichloromethane (DCM)ACN is a polar aprotic solvent that favors SN2 reactions. DCM is a good alternative with a low boiling point.
Temperature Room Temperature40 °CMild heat can increase the reaction rate without significantly promoting the di-alkylation side reaction.

Q4: Can I use reductive amination instead of N-alkylation?

Yes, reductive amination is an alternative synthetic route. This involves reacting piperazine with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method can offer excellent selectivity for the mono-alkylated product because the intermediate iminium ion is rapidly reduced.

Technical Support Center: Purification of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-[4-(Trifluoromethyl)benzyl]piperazine. This center is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification protocols. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles behind each technique, empowering you to troubleshoot and adapt these methods to your specific experimental needs.

Introduction to Purification Challenges

This compound is a substituted piperazine derivative with a basic nitrogenous core. Its purification can be complicated by its physicochemical properties, including its basicity, potential for salt formation, and the presence of structurally similar impurities from its synthesis. A thorough understanding of these characteristics is paramount for developing an effective purification strategy.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅F₃N₂[1][2]
Molecular Weight 244.26 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 284 °C at 760 mmHg, 88-89 °C at 0.02 mmHg[2]
Density ~1.239 g/mL at 25 °C[2]
Predicted pKa 9.07 ± 0.10N/A
Solubility Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.N/A

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude material is a viscous oil that is difficult to handle. What are my options?

A1: A viscous oil is common for this compound. You have several options:

  • Direct Purification: If the viscosity is manageable, you can proceed directly to purification methods like column chromatography or vacuum distillation.

  • Salt Formation: Consider converting the free base to its hydrochloride salt. This is often a crystalline solid that is easier to handle, weigh, and purify by recrystallization. The free base can be regenerated by treatment with a base. For a general procedure on forming hydrochloride salts of piperazine derivatives, you can refer to established methods in organic synthesis literature.[3]

  • Solvent Co-evaporation: To aid in handling for subsequent steps like weighing for chromatography, you can dissolve the oil in a volatile solvent (e.g., dichloromethane), add a small amount of an inert solid like Celite® or silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.

Q2: I am seeing a significant amount of a less polar impurity in my TLC analysis. What is it likely to be?

A2: A common byproduct in the synthesis of monosubstituted piperazines is the N,N'-disubstituted piperazine. In this case, it would be N,N'-bis[4-(trifluoromethyl)benzyl]piperazine. This impurity is significantly less polar than the desired monosubstituted product due to the absence of the N-H bond. It will have a higher Rf value on a normal-phase TLC plate.

Q3: My compound is streaking badly on the silica gel TLC plate and during column chromatography. How can I fix this?

A3: Streaking is a common issue for basic compounds like piperazines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. Here are some solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will compete with your compound for binding to the acidic sites on the silica, resulting in better peak shapes.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your column chromatography.

  • Reversed-Phase Chromatography: If you have access to reversed-phase silica (C18), this can be an effective alternative. You would typically use a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If you have converted your compound to a salt (e.g., hydrochloride) and are attempting recrystallization, here are some tips:

  • Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for recrystallization of amine salts include ethanol, methanol, or isopropanol. You can also try solvent/anti-solvent systems like ethanol/diethyl ether or ethanol/hexanes.[4]

  • Induce Crystallization: If your compound remains an oil in the cooling solution, try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding the solution with a small crystal of the desired compound, if available, can also be very effective.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or oils.

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_decision Decision Point cluster_final Final Product Start Crude this compound TLC TLC/LC-MS Analysis Start->TLC Assess purity & identify major impurities Decision Impurity Profile? TLC->Decision AcidBase Acid-Base Extraction Column Column Chromatography AcidBase->Column Further Purification FinalProduct Pure this compound Column->FinalProduct Distillation Vacuum Distillation Distillation->FinalProduct Decision->AcidBase  Acidic/Basic Impurities   Decision->Column  Polar/Non-polar Impurities   Decision->Distillation  High Boiling Impurities   Analysis Purity Confirmation (NMR, LC-MS, etc.) FinalProduct->Analysis

Caption: A decision-making workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing non-basic organic impurities or acidic byproducts. The basic piperazine moiety is protonated in an acidic aqueous solution, rendering it water-soluble, while neutral or acidic impurities remain in the organic phase.

Principle: The basic nitrogen atoms of the piperazine ring can be protonated by an acid to form a water-soluble salt. This allows for separation from non-basic impurities that remain in an organic solvent. The free base is then regenerated by the addition of a base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 volumes).

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The desired compound will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Combine the acidic aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10, check with pH paper). The protonated piperazine will be deprotonated, and the free base will precipitate or form an oil.

  • Extraction of Pure Product: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

This is a standard and highly effective method for separating the desired product from both more and less polar impurities.

Principle: Compounds in a mixture are separated based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. For this basic compound, adding 1% triethylamine to the eluent is highly recommended to prevent streaking. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or air pump). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Vacuum Distillation

Given its high boiling point at atmospheric pressure, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile or high-boiling impurities.

Principle: By reducing the pressure, the boiling point of a liquid is lowered. This allows for distillation at a lower temperature, preventing thermal decomposition of the compound.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the vacuum seals are well-greased.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., 88-89 °C at 0.02 mmHg).[2] It is advisable to collect a small forerun and discard it before collecting the main fraction.

  • Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Impurity Profile and Mitigation Strategy

ImpurityProfile cluster_synthesis Synthesis Reactants cluster_product Reaction Products cluster_mitigation Purification Mitigation Piperazine Piperazine Starting Material DesiredProduct This compound Desired Product Piperazine->DesiredProduct Impurity1 N,N'-bis[4-(trifluoromethyl)benzyl]piperazine Over-alkylation Byproduct Piperazine->Impurity1 Impurity2 Unreacted Piperazine Unreacted Starting Material Piperazine->Impurity2 BenzylChloride 4-(Trifluoromethyl)benzyl chloride Starting Material BenzylChloride->DesiredProduct BenzylChloride->Impurity1 Impurity3 Unreacted Benzyl Chloride Unreacted Starting Material BenzylChloride->Impurity3 Mitigation1 Column Chromatography Separates based on polarity DesiredProduct->Mitigation1 Mitigation3 Vacuum Distillation Separates based on boiling point DesiredProduct->Mitigation3 Impurity1->Mitigation1 Mitigation2 Acid-Base Extraction Removes neutral/acidic impurities Impurity2->Mitigation2 Impurity3->Mitigation2

Caption: Common impurities in the synthesis of this compound and corresponding mitigation strategies.

References

Technical Support Center: A Researcher's Guide to Overcoming Solubility Challenges with 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-(Trifluoromethyl)benzyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experimentation. This guide offers a structured, question-and-answer-based approach to address common challenges and provide actionable solutions.

Introduction to this compound and its Solubility Profile

This compound is a piperazine derivative with a molecular formula of C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol .[1][2] It exists as a liquid at room temperature.[1][2] The presence of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its lipophilicity and metabolic stability.[3][4] While this can be advantageous for biological activity, it often presents challenges in achieving adequate solubility in aqueous media for in vitro and in vivo studies.

This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting approach?

A1: For initial experiments, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many piperazine derivatives.[5] The general workflow involves dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

It is crucial to maintain a low final concentration of DMSO in your assay (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects. [6]

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution" and indicates that the aqueous solubility of your compound is being exceeded. Here is a troubleshooting workflow to address this:

G A Precipitation observed upon dilution B Lower the final concentration A->B Is the concentration too high? C Optimize co-solvent concentration A->C Can the assay tolerate more co-solvent? D Adjust pH of the aqueous buffer A->D Is the compound ionizable? E Consider salt formation A->E F Explore advanced formulation strategies A->F G Successful dissolution B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for compound precipitation.

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: If your experimental system allows, you may be able to slightly increase the final percentage of DMSO. However, always run appropriate vehicle controls to ensure the solvent is not affecting the experimental outcome.

  • pH Adjustment: Since this compound has two basic nitrogen atoms in the piperazine ring, its solubility is likely pH-dependent.[7] Lowering the pH of your aqueous buffer (e.g., to pH 6.0 or 5.0) will increase the degree of protonation, which can significantly enhance aqueous solubility. Always confirm that the pH change does not negatively impact your cells or assay components.

  • Salt Formation: Consider the possibility of converting the free base to a salt form, such as a hydrochloride salt.[8] Salts of basic compounds are generally more water-soluble than the free base.[8] For a closely related compound, 1-(3-trifluoromethylphenyl)piperazine hydrochloride is very soluble in water.[9]

  • Advanced Formulation Strategies: If the above methods are insufficient, more advanced techniques such as complexation with cyclodextrins can be explored.[10][11][12]

Q3: How do I determine the actual solubility of my compound in my specific assay buffer?

A3: It is highly recommended to perform a kinetic solubility assessment in your specific assay medium. This will provide a more accurate measure of the concentration at which your compound will begin to precipitate under your experimental conditions. A common method is nephelometry, which measures the turbidity of a solution as the compound concentration is increased.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: Yes, other polar organic solvents such as ethanol or methanol can also be used. For the related compound benzylpiperazine, it is very soluble in acetone and freely soluble in ether, but insoluble in water.[13] The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your assay system. It is always advisable to perform small-scale solubility tests with a few different solvents to determine the best option for your application.

Troubleshooting Guides & Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 244.26 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 244.26 g/mol = 0.0024426 g or 2.44 mg.

  • Weigh the compound: Carefully weigh out the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.

  • Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may assist in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Dilution from a DMSO Stock Solution

Objective: To prepare a 10 µM working solution in a total volume of 1 mL of aqueous buffer, maintaining a final DMSO concentration of 0.1%.

G A Start with 10 mM stock in 100% DMSO C Add 1 µL of 10 mM stock to 999 µL of aqueous buffer A->C B Prepare intermediate dilution (if necessary) D Vortex immediately and thoroughly C->D E Final concentration: 10 µM compound, 0.1% DMSO D->E

Caption: Workflow for preparing an aqueous working solution.

Procedure:

  • Thaw the stock solution: Allow an aliquot of your 10 mM stock solution in DMSO to thaw completely at room temperature.

  • Prepare the aqueous buffer: Have your final volume of aqueous buffer (999 µL) ready in a sterile tube.

  • Perform the dilution: Add 1 µL of the 10 mM DMSO stock solution to the 999 µL of aqueous buffer.

  • Mix immediately: It is critical to vortex the solution immediately and vigorously after adding the DMSO stock to prevent localized high concentrations that can lead to precipitation.

Solubility Enhancement Strategies: A Comparative Overview
StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the ionization of the basic piperazine nitrogens, leading to greater interaction with polar water molecules.[7]Simple to implement; can be highly effective for ionizable compounds.Limited by the pH tolerance of the experimental system; may affect compound stability or activity.
Co-solvents Water-miscible organic solvents (e.g., DMSO, ethanol) reduce the overall polarity of the solvent system, allowing for better solvation of lipophilic compounds.[14]Easy to use for preparing stock solutions; widely applicable.The concentration of the co-solvent must be carefully controlled to avoid artifacts in biological assays.
Salt Formation Converts the free base into a more polar salt, which often has a more favorable crystal lattice energy for dissolution in water.[8]Can dramatically increase aqueous solubility and dissolution rate.Not applicable to non-ionizable compounds; requires chemical modification and screening of different salt forms.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex with enhanced aqueous solubility.[10][11][12][15]Can significantly increase solubility without chemical modification of the drug; can also improve stability.May require screening of different cyclodextrin types; can be more costly than simpler methods.

References

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important compound. Here, we provide in-depth, experience-based answers to frequently asked questions and troubleshooting strategies to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the direct N-alkylation of piperazine with a suitable 4-(trifluoromethyl)benzyl halide, typically the chloride or bromide.[1][2] This method is favored for its straightforwardness and use of readily available starting materials.

A common alternative is reductive amination, which involves the reaction of piperazine with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent.[3][4] While this method can also be effective, direct alkylation is often preferred for its simplicity and cost-effectiveness on a larger scale.

Q2: What are the primary impurities I should be aware of during the synthesis?

The primary impurities in the synthesis of this compound are typically related to the starting materials and potential side reactions. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual piperazine and 4-(trifluoromethyl)benzyl halide or 4-(trifluoromethyl)benzaldehyde.[5][6][7]

    • Over-alkylation Product: 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine is a common byproduct of the N-alkylation route, arising from the reaction of the product with another molecule of the benzyl halide.[2]

  • Starting Material-Related Impurities:

    • Impurities present in the initial 4-(trifluoromethyl)benzyl halide or 4-(trifluoromethyl)benzaldehyde.

  • Degradation Products:

    • Although less common under standard synthetic conditions, piperazine can undergo thermal or oxidative degradation to form various products, including N-formylpiperazine and N-(2-aminoethyl)piperazine.[8][9][10]

Q3: How can I minimize the formation of the 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine impurity?

The formation of the di-substituted byproduct, 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine, is a classic challenge in the N-alkylation of piperazine. To minimize this impurity, the key is to use a significant excess of piperazine relative to the 4-(trifluoromethyl)benzyl halide.[3] This stoichiometric imbalance favors the mono-alkylation product by increasing the probability that the benzyl halide will react with an un-substituted piperazine molecule rather than the already formed mono-substituted product.

Experimental Tip: A molar ratio of 3:1 to 5:1 of piperazine to 4-(trifluoromethyl)benzyl halide is a good starting point for minimizing di-substitution.

Troubleshooting Guide

Problem 1: My final product shows significant amounts of unreacted piperazine.
  • Likely Cause: Incomplete reaction or inefficient work-up.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-up Optimization: Piperazine is water-soluble. An aqueous wash during the work-up can effectively remove unreacted piperazine. Adjusting the pH of the aqueous phase can further enhance the extraction of piperazine into the aqueous layer.

    • Purification: If unreacted piperazine persists, purification by column chromatography or recrystallization of a suitable salt form of the product may be necessary.

Problem 2: I am observing a significant peak corresponding to the di-substituted impurity in my analytical data.
  • Likely Cause: Sub-optimal stoichiometry or reaction conditions favoring over-alkylation.

  • Troubleshooting Steps:

    • Increase Piperazine Excess: As mentioned in the FAQs, increasing the molar excess of piperazine is the most effective way to suppress di-substitution.

    • Controlled Addition: Slowly adding the 4-(trifluoromethyl)benzyl halide to the reaction mixture containing piperazine can help maintain a high localized concentration of piperazine, further favoring mono-alkylation.

    • Temperature Control: Running the reaction at a moderate temperature can help control the reaction rate and reduce the likelihood of over-alkylation.

Problem 3: My product is an oil, but I was expecting a solid.
  • Likely Cause: The presence of impurities can often prevent a compound from crystallizing, resulting in an oil. The free base of this compound can also be a viscous liquid at room temperature.[11]

  • Troubleshooting Steps:

    • Purity Assessment: Use a high-resolution analytical technique like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your product.

    • Purification: If impurities are present, purify the product using an appropriate method such as column chromatography.

    • Salt Formation: Conversion of the free base to a salt (e.g., hydrochloride or dihydrochloride) can often induce crystallization and provide a stable, solid form of the compound.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation
  • To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile) is added 4-(trifluoromethyl)benzyl chloride (1.0 equivalent).

  • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., dichloromethane, ethyl acetate) and water.

  • The organic layer is washed with water to remove excess piperazine and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be further purified by column chromatography or by forming a salt and recrystallizing.

Protocol 2: Quality Control by HPLC-UV

A robust HPLC-UV method is crucial for assessing the purity of this compound and quantifying impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Note: For detecting trace amounts of piperazine, which lacks a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary.[12][13]

Visualizing the Process

Impurity Formation Pathway

The following diagram illustrates the primary reaction pathway and the formation of the common di-substituted impurity.

G Piperazine Piperazine Product This compound Piperazine->Product + 4-(Trifluoromethyl)benzyl chloride (Desired Reaction) TFMBnCl 4-(Trifluoromethyl)benzyl chloride Impurity 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine Product->Impurity + 4-(Trifluoromethyl)benzyl chloride (Side Reaction)

Caption: Synthetic pathway and impurity formation.

Troubleshooting Workflow

This workflow outlines the logical steps to take when encountering common issues during the synthesis.

G Start Synthesis Complete Analysis Analyze Product (HPLC, GC-MS, NMR) Start->Analysis PurityCheck Is Purity > 98%? Analysis->PurityCheck ImpurityID Identify Major Impurities PurityCheck->ImpurityID No End High-Purity Product PurityCheck->End Yes UnreactedSM Unreacted Starting Materials? ImpurityID->UnreactedSM DiSubstituted Di-substituted Impurity? ImpurityID->DiSubstituted Purify Purify (Column Chromatography, Recrystallization) UnreactedSM->Purify Optimize Optimize Reaction Conditions (Stoichiometry, Temperature) DiSubstituted->Optimize Purify->Analysis Optimize->Start

Caption: Troubleshooting workflow for synthesis.

Data Summary

ImpurityCommon CauseRecommended Mitigation StrategyAnalytical Detection Method
PiperazineIncomplete reaction, inefficient work-upAqueous wash during work-upHPLC (with derivatization)
4-(Trifluoromethyl)benzyl halide/aldehydeIncomplete reactionEnsure reaction completion via monitoringHPLC, GC-MS
1,4-bis[4-(Trifluoromethyl)benzyl]piperazineOver-alkylationUse a significant excess of piperazineHPLC, GC-MS, NMR

References

Technical Support Center: Troubleshooting HPLC Separation of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this basic, fluorinated compound. Drawing from established chromatographic principles and field experience, this document provides in-depth, question-and-answer-based troubleshooting protocols to ensure robust and reliable HPLC separations.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that influence its behavior in reversed-phase HPLC.

PropertyValueSignificance in HPLC
Molecular Formula C₁₂H₁₅F₃N₂Provides the elemental composition.[1]
Molecular Weight 244.26 g/mol Affects diffusion and elution characteristics.[1]
Predicted pKa 9.07 ± 0.10Indicates the pH at which the compound is 50% ionized. As a basic compound, it will be protonated (charged) at pH values below its pKa and neutral at pH values above its pKa. This is a critical parameter for controlling retention and peak shape.[2]
Predicted LogP 2.37730Represents the compound's hydrophobicity. A positive LogP suggests good retention in reversed-phase HPLC.[2]
Physical Form LiquidRelevant for sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my analyte?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound, especially on traditional silica-based C18 columns. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the stationary phase.[3][4]

At mobile phase pH values commonly used in reversed-phase HPLC (typically between 3 and 7), the piperazine moiety of your compound (with a predicted pKa of 9.07) will be protonated, carrying a positive charge.[2] Simultaneously, some residual silanol groups on the silica packing material can be deprotonated (ionized), carrying a negative charge. This leads to strong ionic interactions that can delay the elution of a portion of the analyte molecules, resulting in a tailed peak.

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing (Tailing Factor > 1.2)

Step-by-Step Methodologies:

  • Mobile Phase pH Adjustment (Primary Approach):

    • Low pH (2.5-3.5): The most common and effective strategy is to lower the mobile phase pH.[5] At a low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes the strong ionic interactions with the protonated basic analyte.[5]

      • Protocol: Prepare your aqueous mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Ensure your column is stable at this pH.

    • High pH (>10): An alternative is to operate at a high pH, where the analyte is in its neutral, free-base form, thus eliminating ionic interactions with the column.[3][6]

      • Protocol: This requires a specialized, pH-stable column (e.g., hybrid silica or polymer-based). Use a buffer such as ammonium bicarbonate at pH 10.

  • Incorporate a Mobile Phase Additive:

    • Triethylamine (TEA): Adding a small amount (0.1-0.5%) of a basic modifier like TEA can improve peak shape. TEA acts as a silanol blocker by competing with the analyte for interaction with the active silanol sites.[7]

  • Evaluate Column Chemistry:

    • End-Capped Columns: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping chemically converts most of the residual silanols to less reactive species.

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: If tailing persists, consider switching to a column with a polar-embedded group or a CSH column. These are designed to provide better peak shape for basic compounds.

  • Rule out Column Overload:

    • Injecting too much sample can lead to peak tailing.

    • Protocol: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[7]

Q2: I have poor resolution between my analyte and an impurity. How can I improve the separation?

Answer: Poor resolution (Rs < 1.5) can be caused by several factors, including insufficient column efficiency, suboptimal mobile phase composition, or an inappropriate stationary phase.[8]

Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be optimized. For ionizable compounds like this compound, mobile phase pH is a powerful tool to alter selectivity.[3]

G cluster_1 Troubleshooting Poor Resolution start Observe Poor Resolution (Rs < 1.5)

Step-by-Step Methodologies:

  • Optimize Mobile Phase Selectivity:

    • Adjust pH: Since your analyte is basic, its retention time is highly dependent on the mobile phase pH.[3][8] Varying the pH by ±1 unit can significantly alter the retention of the analyte relative to the impurity, thereby improving selectivity. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa for robust separations.[3]

      • Protocol: With a predicted pKa of 9.07, explore a pH range of 2.5-4.0 and, if using a pH-stable column, a range of 10-11.

    • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities.

      • Protocol: If you are using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time, or vice-versa.

  • Increase Column Efficiency:

    • Column Dimensions: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide more theoretical plates and thus higher efficiency, leading to sharper peaks and better resolution.

    • Flow Rate: Lowering the flow rate can also increase efficiency and improve resolution, but at the cost of longer run times.

  • Optimize Retention Factor (k):

    • If peaks are eluting too early (low k), there is not enough interaction with the stationary phase for a good separation.

    • Protocol: Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve resolution.

Q3: My analyte's retention time is not reproducible and is shifting between injections. What could be the cause?

Answer: Retention time instability can be frustrating and often points to issues with the mobile phase preparation, column equilibration, or the HPLC system itself.

For an ionizable compound like this compound, the most likely cause of shifting retention times is an unstable mobile phase pH, especially if the operating pH is close to the analyte's pKa.[8] Small changes in pH in this region can cause significant changes in the degree of ionization and, consequently, large shifts in retention time.

  • Check Mobile Phase pH and Buffering:

    • Inadequate Buffering: Ensure your mobile phase is adequately buffered. A buffer is most effective within ±1 pH unit of its pKa.

    • Protocol: Use a buffer concentration of at least 10-25 mM. For a target pH of 3, a formate buffer is a good choice. For a target pH of 7, a phosphate buffer is suitable (though not ideal for MS).

    • Fresh Preparation: Prepare your mobile phase fresh daily and ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.

  • Ensure Proper Column Equilibration:

    • When changing mobile phases, especially those with different pH values or additives, the column requires sufficient time to equilibrate.

    • Protocol: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • System Checks:

    • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect the mobile phase composition delivered by the pump.

    • Pump Performance: If you are using a gradient system, ensure the pump's proportioning valves are functioning correctly. You can test this by running a gradient with a UV-absorbing compound in one of the mobile phase components and observing the baseline.

References

Technical Support Center: Optimizing GC-MS Parameters for 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice to ensure robust and reliable analytical results.

Introduction: The Analytical Challenge

This compound is a piperazine derivative with a trifluoromethyl group, which can present unique challenges in GC-MS analysis. The basic nature of the piperazine ring can lead to peak tailing and interactions with active sites in the GC system, while the trifluoromethyl group can influence fragmentation patterns in the mass spectrometer. This guide will walk you through optimizing your GC-MS parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for analyzing this compound?

A non-polar or mid-polar column is generally recommended. A common choice is a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), as it provides good separation for a wide range of compounds.[1] For trifluoromethylated compounds, a column with a fluorinated stationary phase, such as a DB-200 (trifluoropropylmethyl polysiloxane), may also provide enhanced selectivity.

Q2: Do I need to derivatize this compound before GC-MS analysis?

Derivatization is not always necessary but is highly recommended, especially for trace analysis.[2][3] The basic nitrogen atoms in the piperazine ring can cause peak tailing due to interactions with active sites in the injector and column. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), can block these active sites, leading to improved peak shape, better sensitivity, and increased volatility.[2][3][4]

Q3: What are the expected mass fragments for this compound?

While the exact fragmentation pattern will depend on your instrument's settings, you can expect to see characteristic fragments. The molecular ion (M+) at m/z 244 may be observed, but it might be of low abundance. Key fragment ions would likely arise from the cleavage of the benzyl group and fragmentation of the piperazine ring. Common fragments for similar benzylpiperazines include ions at m/z 91 (tropylium ion from the benzyl group) and fragments related to the piperazine ring. For 1-(3-trifluoromethylphenyl)piperazine, a related compound, characteristic ions are observed at m/z 188, 172, 145, and 230.[5]

Q4: What is a good starting point for the GC oven temperature program?

A good starting point for a non-derivatized analysis on a standard 30 m x 0.25 mm x 0.25 µm DB-5ms column would be:

  • Initial Temperature: 120 °C, hold for 1 minute

  • Ramp 1: 10 °C/min to 150 °C, hold for 5 minutes

  • Ramp 2: 7.5 °C/min to 300 °C, hold for 2 minutes[1][3]

This program should be optimized based on your specific column and desired resolution.

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

Cause: The basic nitrogens on the piperazine ring are interacting with active sites (silanol groups) in the GC inlet liner, column, or transfer line. This is a common issue with amine-containing compounds.[6]

Solutions:

  • Inlet Maintenance:

    • Use a deactivated liner: Employ a liner specifically designed for active compounds. Glass wool in the liner can also be a source of activity and should be deactivated or removed if not necessary for volatilization.[6]

    • Regularly replace the liner and septum: These are common sources of contamination and activity.

  • Column Conditioning:

    • Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.

  • Derivatization:

    • As mentioned in the FAQ, derivatization is the most effective way to eliminate peak tailing. Acylation with TFAA or HFBA will cap the active nitrogen sites.[3][4]

Problem 2: Low or No Signal

Cause: This can be due to a variety of factors, from sample preparation to instrument settings.

Solutions:

  • Check Sample Preparation:

    • Ensure the sample concentration is within the detection limits of your instrument.

    • Verify the stability of your compound in the chosen solvent.

  • Injector Issues:

    • Check for leaks: A leak in the injector can lead to sample loss.

    • Optimize injection temperature: Too low of a temperature may result in incomplete volatilization, while too high of a temperature can cause degradation. A starting point of 250 °C is reasonable.

  • Mass Spectrometer Settings:

    • Verify tune file: Ensure your MS is properly tuned.

    • Check ion source temperature: An appropriate source temperature (e.g., 230 °C) is crucial for proper ionization.

    • Scan range: Make sure your scan range includes the expected m/z values for your compound and its fragments.

Problem 3: Inconsistent Results (Poor Reproducibility)

Cause: Inconsistent results often point to issues with sample injection, system contamination, or method parameters that are not robust.

Solutions:

  • Autosampler vs. Manual Injection:

    • Use an autosampler for the best reproducibility. If using manual injection, ensure a consistent and rapid injection technique.[7]

  • System Contamination:

    • Bake out the column: This can help remove contaminants that may be affecting your results.

    • Clean the ion source: A dirty ion source can lead to fluctuating signal intensity.

  • Method Robustness:

    • Ensure sufficient equilibration time: Allow the GC oven to fully equilibrate at the initial temperature before each injection.

    • Check gas flows: Ensure your carrier gas flow is constant and leak-free.

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from methods used for similar piperazine compounds.[1][3]

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Data Presentation

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentGood general-purpose column with a vast library of applications.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most capillary columns.
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Oven Program See FAQ Q4A good starting point for method development.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230 °CPromotes efficient ionization.
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible mass spectra.
Electron Energy 70 eVStandard energy for comparison with spectral libraries.[8]
Mass Range 50 - 500 amuCovers the expected mass of the parent compound and its fragments.
Solvent Delay 3-5 minutesPrevents the solvent peak from saturating the detector.[1][3]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Identified (e.g., Peak Tailing) Check_Injection Check Injection System - Liner Activity - Septum Bleed - Temperature Problem->Check_Injection Is it an inlet issue? Check_Column Evaluate GC Column - Proper Conditioning - Phase Bleed - Contamination Problem->Check_Column Is it a column issue? Check_MS Verify MS Settings - Tune File - Source Temperature - Scan Parameters Problem->Check_MS Is it a detector issue? Consider_Derivatization Consider Derivatization - TFAA, HFBA - Improved Peak Shape Check_Injection->Consider_Derivatization Check_Column->Consider_Derivatization Solution Problem Resolved Consider_Derivatization->Solution Check_MS->Solution

Caption: A logical workflow for troubleshooting common GC-MS issues.

Derivatization Logic Diagram

DerivatizationLogic Start Analysis of this compound Decision Acceptable Peak Shape? Start->Decision Good_Peak Proceed with Quantification Decision->Good_Peak Yes Bad_Peak Peak Tailing Observed Decision->Bad_Peak No Derivatize Perform Derivatization (e.g., with TFAA) Bad_Peak->Derivatize Derivatize->Start Re-inject

Caption: Decision-making process for employing derivatization.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-[4-(Trifluoromethyl)benzyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-[4-(Trifluoromethyl)benzyl]piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this complex class of molecules. Here, we provide troubleshooting guides and frequently asked questions to navigate the intricacies of their spectral data, ensuring accurate structural elucidation and characterization.

Introduction: The Challenge of a Flexible Scaffold with a Revealing Reporter

The this compound scaffold is a common motif in medicinal chemistry.[1] While seemingly straightforward, its NMR spectra are often complicated by a combination of factors. The piperazine ring is not a static entity; it undergoes rapid conformational exchange in solution.[2][3] Furthermore, the presence of the electron-withdrawing trifluoromethyl (CF3) group introduces long-range couplings and provides a unique NMR handle in the form of the ¹⁹F nucleus.[4][5] Understanding these phenomena is key to accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for my piperazine ring appear broad at room temperature?

A1: Broadening of the piperazine ring proton signals is often due to dynamic exchange processes occurring on the NMR timescale.[2][6] The two primary phenomena are the chair-to-chair ring inversion of the piperazine ring and, if applicable, restricted rotation around an amide bond involving one of the piperazine nitrogens.[3][7] At room temperature, the rate of this exchange can be intermediate on the NMR timescale, leading to signal broadening.

Q2: I see more signals in my ¹H NMR spectrum than I expect for my compound's structure. What could be the cause?

A2: The presence of extra signals can be attributed to several factors:

  • Rotamers: If your piperazine derivative has an amide substituent, you may be observing distinct sets of signals for different rotational isomers (rotamers) due to the high energy barrier of rotation around the amide bond.[2][7]

  • Slow Ring Inversion: At lower temperatures, the chair-to-chair interconversion of the piperazine ring can become slow enough on the NMR timescale to give rise to separate signals for the axial and equatorial protons.[2][8]

  • Impurities: Always consider the presence of residual solvents, starting materials, or side products from your synthesis.[9][10]

Q3: How can I confirm the presence of an N-H proton from the piperazine ring?

A3: To identify an N-H proton, you can perform a D₂O exchange experiment.[9] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Q4: Why are the aromatic protons of the benzyl group split in a complex manner?

A4: The aromatic protons on the 4-(trifluoromethyl)benzyl group typically appear as two doublets, characteristic of a para-substituted benzene ring. However, long-range couplings to the fluorine atoms of the CF₃ group can introduce additional splitting, complicating the appearance of these signals.

Troubleshooting Guides

Guide 1: Dealing with Dynamic Exchange Phenomena

Issue: Broad or multiple sets of signals for the piperazine ring protons, complicating integration and multiplicity analysis.

Causality: The piperazine ring exists in a dynamic equilibrium between two chair conformations. The rate of this interconversion is temperature-dependent.

Protocol: Variable Temperature (VT) NMR Spectroscopy

  • Initial Analysis: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the broadness of the piperazine signals.

  • Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10-20 °C (e.g., 0 °C, -20 °C, -40 °C) and acquire a spectrum at each temperature.

    • Observation: As the temperature decreases, the rate of ring inversion slows down. You should observe the broad signals resolving into sharp, distinct signals for the axial and equatorial protons. The temperature at which the signals just begin to resolve is the coalescence temperature (Tc).

  • High-Temperature Analysis: If signals are still broad, or if you suspect multiple rotamers, heat the sample in increments of 10-20 °C (e.g., 40 °C, 60 °C, 80 °C).

    • Observation: As the temperature increases, the rate of dynamic exchange increases. The multiple sets of signals should broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.[7]

Data Interpretation:

TemperatureExpected Observation for Piperazine ProtonsInterpretation
Low TemperatureSharp, distinct signals for axial and equatorial protonsSlow exchange regime
Coalescence (Tc)Very broad, featureless signalIntermediate exchange regime
High TemperatureSharp, time-averaged signalsFast exchange regime
Guide 2: Leveraging ¹⁹F NMR for Structural Confirmation

Issue: Ambiguity in the structure or substitution pattern that cannot be resolved by ¹H and ¹³C NMR alone.

Causality: The trifluoromethyl group provides a highly sensitive and informative NMR probe due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[5][11]

Protocol: ¹⁹F NMR Spectroscopy

  • Acquisition: Obtain a standard ¹⁹F NMR spectrum. Often, this is done with proton decoupling to simplify the spectrum to a singlet for the CF₃ group.

  • Chemical Shift Analysis: The chemical shift of the CF₃ group is sensitive to its electronic environment.[4] Compare the observed chemical shift to known values for similar compounds to confirm the electronic nature of the aromatic ring.

  • Proton-Coupled ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum without proton decoupling. The CF₃ signal will be split by coupling to nearby protons, typically the meta-protons of the benzyl ring. This provides valuable connectivity information.

  • 2D NMR Techniques: For even more detailed analysis, consider advanced 2D NMR experiments:[12][13]

    • ¹⁹F, ¹H-HETCOR: Correlates ¹⁹F and ¹H nuclei that are coupled, confirming the connectivity between the CF₃ group and the aromatic ring.

    • ¹⁹F, ¹³C-HMBC: Shows long-range correlations between the ¹⁹F nuclei and carbons up to 3-4 bonds away, which is useful for assigning the quaternary carbon of the CF₃ group and the carbons of the aromatic ring.

Expected Data:

ExperimentExpected Result for this compoundPurpose
¹⁹F NMR {¹H decoupled}A single sharp singletConfirms the presence of a single CF₃ environment
¹⁹F NMR {¹H coupled}A triplet (due to coupling with two equivalent meta-protons)Confirms connectivity to the aromatic ring
Guide 3: Resolving Signal Overlap

Issue: The signals for the benzylic methylene protons and some of the piperazine protons overlap, making assignment and integration difficult.

Causality: The chemical shifts of the benzylic CH₂ and the piperazine CH₂ groups adjacent to the benzyl nitrogen can be similar, leading to spectral crowding.

Troubleshooting Steps:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[9] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can often induce differential shifts in the overlapping signals, leading to their resolution.[7][14]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It can help to trace the connectivity within the piperazine ring and distinguish these signals from the benzylic methylene singlet (which will not show cross-peaks unless it is part of a more complex spin system).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is highly effective at resolving overlapping proton signals by spreading them out over the much larger ¹³C chemical shift range.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Experimental Workflow for Resolving Signal Overlap:

workflow start Overlapping ¹H Signals solvent Change NMR Solvent (e.g., Benzene-d₆) start->solvent resolved Signals Resolved solvent->resolved Successful not_resolved Still Overlapping solvent->not_resolved Unsuccessful cosy Acquire COSY Spectrum hsqc Acquire HSQC Spectrum cosy->hsqc hsqc->resolved not_resolved->cosy

Caption: Decision workflow for resolving overlapping proton NMR signals.

Visualization of Key Structural Features

The dynamic nature of the piperazine ring is a central theme in the NMR interpretation of these derivatives.

piperazine_inversion cluster_1 Chair Conformation 1 cluster_2 Chair Conformation 2 A N1-CH₂-CH₂(ax)-N2-CH₂(eq)-CH₂- B N1-CH₂-CH₂(eq)-N2-CH₂(ax)-CH₂- A->B Ring Inversion B->A

Caption: Dynamic equilibrium of piperazine ring chair conformations.

References

stability issues of 1-[4-(Trifluoromethyl)benzyl]piperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-[4-(Trifluoromethyl)benzyl]piperazine (CAS 107890-32-4).[1][2] This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability of a compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound solutions.

Formulation & Storage Stability

Q1: I'm observing a rapid loss of potency in my aqueous stock solution of this compound. What are the likely causes?

A1: The instability of piperazine derivatives in aqueous solutions is a common issue that can stem from several factors. The primary culprits are often pH-dependent hydrolysis and oxidation.[3][4]

  • pH-Dependent Degradation: Piperazine is a weak base, making the stability of its derivatives highly sensitive to the pH of the solution.[3][5] Extreme pH values (highly acidic or alkaline) can catalyze the degradation of the molecule.

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[3]

  • Hydrolysis of the Trifluoromethyl Group: While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid group under harsh conditions, such as in the presence of strong acids or bases, although this is less common under typical experimental conditions.[6][7][8]

To ensure consistent results, it is crucial to control these factors. We strongly recommend performing a pH-stability profile to identify the optimal pH for your formulation.[3]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Proper preparation and storage are paramount for maintaining the integrity of your compound.

  • Solvent Choice: For initial stock solutions, consider using a non-aqueous, inert organic solvent like anhydrous DMSO or ethanol if your experimental design allows. This minimizes the risk of hydrolysis. For final aqueous dilutions, use a validated buffer system.

  • Temperature: For long-term storage, solutions should be kept at low temperatures, ideally at -20°C or -80°C.[3]

  • Aliquoting: Store solutions in small, single-use aliquots. This practice is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock solution.[3]

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[3]

Q3: My experimental results are inconsistent. Could this be related to compound stability?

A3: Absolutely. Inconsistent results, such as a loss of expected biological activity or variable analytical readings, are a classic indicator of compound degradation.[3] If you suspect instability, it is essential to re-evaluate your solution preparation and storage procedures. Always prioritize the use of freshly prepared solutions for critical experiments. If storage is unavoidable, follow the best practices outlined in Q2.

Potential Degradation Pathways

Q4: What are the most probable degradation pathways for this compound in solution?

A4: Based on the structure, two primary regions of the molecule are susceptible to degradation: the piperazine ring and the trifluoromethyl group.

  • Piperazine Ring Oxidation: The tertiary amine nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. This is a common degradation pathway for many amine-containing compounds.

  • Hydrolysis of the Trifluoromethyl Group: Under forcing conditions (e.g., strong acid or base at elevated temperatures), the trifluoromethyl (CF3) group can be hydrolyzed to a carboxylic acid (COOH) group.[6][9] This would result in the formation of 4-((piperazin-1-yl)methyl)benzoic acid.

  • Benzyl C-N Bond Cleavage: While less common, oxidative or hydrolytic cleavage of the benzylic carbon-nitrogen bond could occur, leading to the formation of 4-(trifluoromethyl)benzaldehyde and piperazine.

The following diagram illustrates these potential degradation routes.

G cluster_degradation Degradation Pathways parent This compound oxidation Piperazine N-Oxidation parent->oxidation Oxidizing Agents (e.g., H2O2, light) hydrolysis CF3 Group Hydrolysis parent->hydrolysis Strong Acid/Base + Heat cleavage C-N Bond Cleavage parent->cleavage Forced Conditions product_ox N-Oxide Derivatives oxidation->product_ox product_hyd 4-((piperazin-1-yl)methyl)benzoic acid hydrolysis->product_hyd product_cleav 4-(Trifluoromethyl)benzaldehyde + Piperazine cleavage->product_cleav

Caption: Potential degradation pathways for this compound.

Analytical & Experimental Challenges

Q5: I am developing a stability-indicating HPLC method and struggling to separate the parent compound from its degradants. What can I do?

A5: Developing a robust, stability-indicating HPLC method is essential for accurately monitoring the stability of your compound.[3] If you are facing co-elution or poor resolution, consider the following optimization strategies:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. For basic compounds like piperazine derivatives, consider columns with alternative stationary phases such as Phenyl-Hexyl or a polar-embedded phase. These can offer different interactions and improve separation.[3]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Since your compound is basic, small changes in pH can significantly alter its ionization state and retention time. Experiment with a range of pH values (e.g., pH 3 to 8) using appropriate buffers (e.g., phosphate, formate) to find the optimal separation window.[3]

  • Organic Modifier: Vary the type of organic solvent (acetonitrile vs. methanol) and the gradient slope. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • Mobile Phase Additives: To improve the peak shape of basic analytes, which often tail on silica-based columns, add a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA acts as a competing base, masking residual acidic silanol groups on the stationary phase and reducing undesirable secondary interactions.[3]

Q6: I see an unexpected peak in the chromatogram of my aged sample. How can I confirm if it's a degradant?

A6: The appearance of new peaks in stability samples is a strong indication of degradation. To investigate further:

  • Analyze a Control Sample: First, inject a freshly prepared, un-degraded sample to confirm its retention time and purity.

  • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[10][11] This will help you generate the potential degradation products. If the unexpected peak in your aged sample matches the retention time of a peak generated during the forced degradation study, it is very likely a degradant.

  • Use a Mass Spectrometer (MS): If your HPLC is connected to an MS detector, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is invaluable for proposing a chemical structure for the degradant, which you can then compare against the potential degradation pathways.[3]

Troubleshooting Guide: Common Issues & Solutions

Problem Observed Potential Cause(s) Recommended Solution(s)
Decreasing Peak Area Over Time in HPLC Analysis Compound degradation in the solution (hydrolysis, oxidation).Prepare fresh solutions for each analysis. If storing, use aliquots at -80°C and protect from light.[3] Conduct a pH-stability profile to find the optimal pH for your formulation.[3]
Poor Peak Shape (Tailing) in HPLC Secondary interactions between the basic piperazine nitrogen and acidic residual silanols on the HPLC column.Add a competing base like 0.1% triethylamine to the mobile phase.[3] Use a high-purity, end-capped column or a column specifically designed for basic compounds. Adjust mobile phase pH to suppress silanol activity (typically pH > 7) or ensure the analyte is fully protonated (pH < pKa - 2).
Appearance of New Peaks in Chromatograms Formation of degradation products.Perform a forced degradation study to generate and identify potential degradants.[10] Use HPLC-MS to determine the mass of the new peaks and help elucidate their structures.
Precipitation of Compound in Aqueous Buffer Poor solubility of the free base at neutral or alkaline pH.Formulate the compound as a salt (e.g., hydrochloride) to improve aqueous solubility.[3] Use co-solvents like ethanol or glycerin in the formulation if the experiment allows. Consider preparing a more concentrated stock in an organic solvent (e.g., DMSO) and diluting it into the aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Performing a pH-Stability Profile

This protocol determines the pH at which this compound exhibits maximum stability in an aqueous environment.

Objective: To identify the optimal pH for formulating the compound in aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known composition, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Prepare Samples: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., acetonitrile). Spike a small, consistent volume of this stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final percentage of organic solvent should be low (<1-2%) to minimize its effect on stability.

  • Incubate Samples: Store the prepared solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.

  • Analyze Samples Over Time: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • HPLC Analysis: Analyze each aliquot immediately using a validated stability-indicating HPLC method. Quantify the peak area of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time. The slope of this line represents the observed degradation rate constant (k). Plot the rate constants against pH to generate a pH-rate profile, which will reveal the pH of greatest stability (lowest k value).[4]

Protocol 2: General Forced Degradation Study Workflow

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[10]

References

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and optimize your synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of this compound, a valuable building block in medicinal chemistry, can be prone to several side reactions that diminish yield and complicate purification.[1][2] This section addresses the most common issues encountered during its synthesis.

Issue 1: Formation of 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine (Di-alkylation Product)

Symptoms:

  • A significant peak corresponding to the di-substituted product is observed in GC-MS or LC-MS analysis of the crude reaction mixture.

  • The isolated yield of the desired mono-substituted product is lower than expected.

  • Purification by column chromatography is challenging due to similar polarities of the mono- and di-substituted products.[3]

Probable Causes & Solutions:

The primary cause of di-alkylation is the comparable reactivity of the two secondary amine groups on the piperazine ring.[4] Once the first nitrogen is alkylated, the second remains sufficiently nucleophilic to react with another molecule of the benzylating agent.

Probable CauseRecommended Solution & Rationale
Incorrect Stoichiometry Use a large excess of piperazine (5-10 equivalents) relative to the 4-(trifluoromethyl)benzyl halide. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[5]
High Reaction Temperature Maintain a lower reaction temperature. While higher temperatures accelerate the reaction, they can also increase the rate of the undesired di-alkylation.[6] A balance is needed to ensure a reasonable reaction time while minimizing this side product.
Inappropriate Base Use a weaker base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting the formation of the di-substituted byproduct.[6]
Lack of N-H Protection Employ a mono-protected piperazine derivative, such as 1-Boc-piperazine. This is a highly effective strategy that directs alkylation to the unprotected nitrogen.[4][7] The Boc (tert-butoxycarbonyl) group can be subsequently removed under acidic conditions.[5]
Issue 2: Formation of Quaternary Ammonium Salts

Symptoms:

  • The product is highly soluble in water, making extraction into an organic solvent difficult.[7]

  • Broad peaks are observed in the NMR spectrum.[8]

  • The desired product is not observed, or is present in very low quantities, in the organic extracts after work-up.

Probable Causes & Solutions:

Over-alkylation on the same nitrogen atom can lead to the formation of a quaternary ammonium salt. This is more likely when using highly reactive alkylating agents.

Probable CauseRecommended Solution & Rationale
Highly Reactive Alkylating Agent Consider using a less reactive benzylating agent. For example, 4-(trifluoromethyl)benzyl chloride is generally less reactive than the corresponding bromide or iodide, offering better control.
Reaction Pathway Switch to a reductive amination protocol. Reacting 4-(trifluoromethyl)benzaldehyde with piperazine to form an imine, followed by in-situ reduction, completely avoids the possibility of quaternary salt formation.[7][9] This is a highly recommended alternative for a cleaner reaction.
Issue 3: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted piperazine and/or 4-(trifluoromethyl)benzyl halide.

  • The isolated yield is very low.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Rationale
Insufficient Activation of Alkylating Agent If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). This will generate the more reactive alkyl iodide in situ, which can increase the reaction rate.[10]
Protonation of Piperazine Ensure a suitable base is present in sufficient quantity (at least one equivalent) to neutralize the hydrogen halide byproduct formed during the reaction. Protonation of the piperazine nitrogen renders it non-nucleophilic and halts the reaction.[6]
Low Reaction Temperature/Short Reaction Time Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Poor Solvent Choice Ensure the solvent is appropriate for the reaction type. For N-alkylation, polar aprotic solvents like acetonitrile or DMF are often suitable. For reductive amination, solvents like methanol, dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize side reactions when preparing this compound?

A1: While direct N-alkylation with 4-(trifluoromethyl)benzyl halide can be optimized, reductive amination is generally the superior method for minimizing side products.[9][10] This two-step, one-pot process involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperazine to form an imine intermediate, which is then immediately reduced to the desired amine.[11] This approach inherently avoids the formation of both di-alkylation and quaternary ammonium salt byproducts.[7]

Q2: Which reducing agent is best for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice. It is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the unreacted aldehyde.[12] It is less water-sensitive than sodium cyanoborohydride (NaBH₃CN) and avoids the generation of toxic cyanide waste.[9][11] Sodium borohydride (NaBH₄) can also be used, but it must be added after imine formation is complete, as it can also reduce the starting aldehyde.[12]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting materials from the product. The disappearance of the limiting reagent (typically the benzaldehyde or benzyl halide) and the appearance of a new spot corresponding to the product indicate reaction progress. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q4: My final product is a viscous oil instead of a crystalline solid. What does this indicate?

A4: Obtaining a viscous oil often suggests the presence of impurities.[8] These could be unreacted starting materials, side products, or residual solvent. Purification via column chromatography is recommended. If the product is basic, it can also be purified by converting it to a hydrochloride salt, which is often a crystalline solid that can be recrystallized and then converted back to the free base if necessary.[8]

Q5: What are the key considerations for purifying the final product?

A5: The primary challenge in purification is often the removal of structurally similar impurities like the di-alkylated byproduct.[3]

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If the product or its salt is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route versus the common side reaction pathways.

cluster_0 Main Reaction: Mono-alkylation cluster_1 Side Reaction: Di-alkylation P Piperazine Product This compound P->Product 1 eq. B 4-(Trifluoromethyl)benzyl Halide B->Product Product_side 1,4-bis[4-(Trifluoromethyl)benzyl]piperazine Product->Product_side + 1 eq. 4-(Trifluoromethyl)benzyl Halide

Caption: Desired mono-alkylation vs. undesired di-alkylation pathway.

cluster_0 Reductive Amination Pathway cluster_1 Side Reactions (Avoided) Ald 4-(Trifluoromethyl)benzaldehyde Imine Imine Intermediate Ald->Imine Pip Piperazine Pip->Imine Prod Desired Product Imine->Prod + [H] (e.g., NaBH(OAc)₃) Di_alk Di-alkylation Product Quat Quaternary Salt

Caption: Reductive amination avoids common side products.

Recommended Protocol: Reductive Amination Synthesis

This protocol is designed to favor the formation of the mono-substituted product with high purity.

Materials:

  • Piperazine (≥5 equivalents)

  • 4-(Trifluoromethyl)benzaldehyde (1 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (≥5 eq.) and the chosen solvent (DCE or THF). Stir until the piperazine is fully dissolved.

  • Aldehyde Addition: Add 4-(trifluoromethyl)benzaldehyde (1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[4-(Trifluoromethyl)benzyl]piperazine (CAS No. 107890-32-4). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a robust, efficient, and reproducible process.

Core Synthesis Overview: The N-Alkylation Pathway

The most direct and widely adopted method for synthesizing this compound is the nucleophilic substitution reaction between piperazine and a suitable 4-(trifluoromethyl)benzyl halide. This reaction, a classic example of N-alkylation, is conceptually straightforward but presents specific challenges, particularly concerning selectivity and purification during scale-up.

The fundamental reaction involves one of the secondary amine nitrogens of the piperazine ring acting as a nucleophile, attacking the electrophilic benzylic carbon of the 4-(trifluoromethyl)benzyl halide and displacing the halide leaving group.

Reaction_Scheme cluster_reactants cluster_products cluster_acid_scavenging piperazine Piperazine piperazine->inv1 benzyl_halide 4-(Trifluoromethyl)benzyl Halide(X = Cl, Br) benzyl_halide->inv1 plus1 + plus1->inv1 product This compound(Target Molecule) plus2 + product->plus2 hx H-X hx->inv3 plus2->hx base Base base->inv3 base_hx Base-H+ X- plus3 + inv1->product Solvent, Heat inv3->base_hx

Caption: General N-alkylation reaction scheme.

Troubleshooting Guide: From Bench to Bulk

This section addresses the most common issues encountered during the synthesis and scale-up in a practical question-and-answer format.

Q1: My reaction yield is low and I see a lot of unreacted 4-(trifluoromethyl)benzyl halide. What's going wrong?

A1: Low conversion is a frequent issue that can typically be traced to several key parameters. Let's diagnose them systematically.

  • Insufficient Base: The reaction generates one equivalent of hydrohalic acid (HCl or HBr), which protonates the piperazine nitrogen, rendering it non-nucleophilic. A base is required to neutralize this acid. If the base is weak, hygroscopic, or used in insufficient quantity, the reaction will stall.

    • Solution: Use at least 2.0-2.5 equivalents of an anhydrous, powdered inorganic base like potassium carbonate (K₂CO₃). The excess ensures a sufficiently basic medium throughout the reaction. For scale-up, ensure the base is free-flowing and has a suitable particle size for good mixing.

  • Reaction Temperature and Time: N-alkylation reactions often require thermal energy to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to 60-90°C.[1] Common solvents for this reaction, such as acetonitrile or ethanol, can be heated to reflux. Monitor the reaction by TLC or LC-MS until the benzyl halide spot disappears. Scale-up reactions may have longer heating and cool-down times due to thermal mass, so adjust reaction times accordingly.

  • Reagent Quality: The purity of your starting materials is critical.

    • Piperazine: Piperazine is highly hygroscopic. Commercially available piperazine hexahydrate contains a significant amount of water which can interfere with the reaction. Anhydrous piperazine should be used and handled under an inert atmosphere.

    • 4-(Trifluoromethyl)benzyl Halide: This reagent can degrade over time. Use a fresh bottle or verify its purity by ¹H NMR before use.

Q2: I'm getting a significant amount of the 1,4-disubstituted byproduct. How can I improve mono-alkylation selectivity?

A2: This is the most critical challenge in this synthesis. The mono-alkylated product is also a secondary amine and can react with another molecule of the benzyl halide to form the undesired 1,4-disubstituted byproduct. Controlling this secondary reaction is key to a high-yield process.

Here are three field-proven strategies, with their pros and cons for scale-up:

StrategyPrincipleProsCons for Scale-Up
1. Excess Piperazine Statistical control. A large excess of piperazine increases the probability that the alkylating agent will react with an un-substituted molecule.[2]Simple, no protection/deprotection steps, cost-effective if piperazine is cheap.Requires removal of large amounts of excess piperazine during workup, reducing throughput. Can be atom-inefficient.
2. Mono-Protected Piperazine Directed synthesis. One nitrogen is blocked with a protecting group (e.g., Boc), forcing alkylation to occur at the other nitrogen.[3]Very high selectivity for mono-alkylation, clean reaction profile.Adds two steps to the synthesis (protection and deprotection), increasing cost and process time. Requires handling of reagents like Boc-anhydride and strong acids (for deprotection).
3. Monopiperazinium Salt Reactivity modulation. Using piperazine monohydrochloride in situ reduces the nucleophilicity of the second nitrogen, disfavoring di-alkylation.[4]Good selectivity, avoids protection/deprotection, cost-effective.Requires careful control of stoichiometry and pH. The reaction medium is a heterogeneous slurry which can present mixing challenges.

digraph "Selectivity_Control" {
graph [rankdir="LR", splines=ortho, nodesep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [color="#5F6368"];

// Nodes start [label="Piperazine + \n4-(CF3)benzyl-X", fillcolor="#F1F3F4"]; mono_product [label="Mono-substituted Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; di_product [label="Di-substituted Product\n(Undesired)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for branching inv1 [shape=point, width=0];

// Edges start -> mono_product [label="k1"]; mono_product -> inv1 [arrowhead=none]; inv1 -> di_product [label="k2", constraint=false]; start -> inv1 [label=" + 4-(CF3)benzyl-X", style=invis]; // Dummy for alignment// Annotation {rank=same; mono_product; di_product}

// Explanationexp [shape=plaintext, fontcolor="#5F6368", fontsize=10, label=<

To maximize the desired product, we need to make the rate k1 >> k2.

Strategy 1 (Excess Piperazine): Increases concentration of starting piperazine.

Strategy 2 (Protection): Makes k2 effectively zero.

Strategy 3 (Monoprotonation): Reduces the nucleophilicity of the mono-product, lowering k2.

>]; }

Caption: Competing reaction pathways for mono- and di-alkylation.

Recommended Scale-Up Protocol (Excess Piperazine Method):

  • To a suitable reactor, charge anhydrous piperazine (4-5 equivalents) and a solvent like acetonitrile or isopropanol.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add a solution of 4-(trifluoromethyl)benzyl chloride (1 equivalent) in the same solvent over 2-4 hours. Controlled addition is crucial to maintain a localized high concentration of piperazine relative to the electrophile.

  • Maintain the temperature and stir for an additional 4-8 hours, monitoring by LC-MS.

  • Proceed to workup and purification.

Q3: My workup is messy and purification by column chromatography isn't practical for a multi-kilogram scale. What is a better purification strategy?

A3: Column chromatography is rarely viable for large-scale purification of basic amines. A phase-switching approach using acid/base chemistry is far more robust. The target product is a basic amine, while unreacted starting materials and byproducts have different properties that can be exploited.

Robust Workup and Purification Protocol:

  • Solvent Removal: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KCl). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction (Phase Switching):

    • Dissolve the crude residue in a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE).

    • Wash the organic layer with a dilute aqueous HCl solution (e.g., 1M HCl). Your product and the excess piperazine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the layers. Vigorously stir the aqueous layer and slowly add a 5N NaOH solution until the pH is strongly basic (pH > 12).[5] This deprotonates the amines.

    • Extract the aqueous layer multiple times with fresh toluene or MTBE. Your purified product free base is now in the combined organic layers.

  • Final Purification (Choose one):

    • Distillation: The product has a high boiling point (88-89 °C at 0.02 mmHg), making vacuum distillation an excellent option for final purification on a large scale.[6]

    • Salt Formation/Crystallization: A highly effective method is to precipitate the product as its dihydrochloride salt.[4] Bubble dry HCl gas through the dried organic solution from step 2, or add a solution of HCl in isopropanol. The this compound dihydrochloride will precipitate as a solid, which can be isolated by filtration, washed with a cold solvent, and dried. This solid is often highly pure and more stable for storage than the free base oil.

Frequently Asked Questions (FAQs)

  • Q: Which is a better alkylating agent: 4-(trifluoromethyl)benzyl chloride or the bromide?

    • A: Benzyl bromides are generally more reactive than benzyl chlorides. The bromide will likely allow for a faster reaction or a lower reaction temperature. However, it is also more expensive and may be less stable. For large-scale manufacturing, the chloride is often preferred due to its lower cost and greater stability, with the reaction conditions (e.g., higher temperature) adjusted to compensate for its lower reactivity.

  • Q: How can I effectively monitor the reaction progress on a large scale?

    • A: In-process controls (IPCs) are essential. While TLC is useful in the lab, HPLC or UPLC with a UV detector is the standard for manufacturing. A typical method would monitor the disappearance of the 4-(trifluoromethyl)benzyl halide starting material, as it is easily detectable by UV. Samples can be taken periodically from the reactor, quenched, and analyzed.

  • Q: What are the main safety considerations for this scale-up?

    • A:

      • Exotherm: The N-alkylation reaction is exothermic. Adding the alkylating agent too quickly to a hot solution can lead to a runaway reaction. Always add the electrophile slowly and ensure the reactor has adequate cooling capacity.

      • Reagent Handling: Anhydrous piperazine is corrosive. 4-(trifluoromethyl)benzyl halides are lachrymators and irritants. Handle all chemicals in a well-ventilated area with appropriate personal protective equipment (PPE).

      • Pressure: When neutralizing the crude product salt with a strong base like NaOH, ensure the vessel is adequately vented, as the heat of neutralization can be significant.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-[4-(Trifluoromethyl)benzyl]piperazine (TFMPP), a key structural motif in medicinal chemistry, demands rigorous analytical scrutiny to ensure its identity, purity, and potency. This guide provides an in-depth comparison of the primary chromatographic methods for the analysis of TFMPP: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore detailed, field-proven methodologies, present comparative performance data, and outline a comprehensive cross-validation protocol to ensure data integrity across different analytical platforms.

The Analytical Imperative for TFMPP

This compound is a versatile building block whose purity can significantly impact the safety and efficacy of the final drug product. Its analysis is not without challenges; the molecule's basicity, conferred by the piperazine ring, can lead to peak tailing in chromatography, while its structure requires careful consideration for detection and quantification. The primary analytical objectives are:

  • Identification: Unambiguous confirmation of the chemical structure.

  • Quantification: Accurate and precise determination of the amount of TFMPP in a sample.

  • Purity Assessment: Detection and quantification of any process-related impurities or degradation products.

To achieve these objectives, orthogonal analytical techniques—methods based on different scientific principles—are often employed. HPLC and GC-MS represent two such powerful and complementary approaches.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[1] For a compound like TFMPP, which possesses a UV-active chromophore (the trifluoromethylbenzyl group), HPLC with UV detection is a logical and robust choice.

Causality Behind Experimental Choices in HPLC

The development of a successful HPLC method is predicated on a deep understanding of the analyte's physicochemical properties.[2]

  • Analyte Properties : TFMPP is a basic compound due to the two nitrogen atoms in the piperazine ring. This basicity can cause interactions with residual acidic silanols on the surface of silica-based stationary phases, leading to poor peak shape.

  • Column Selection : A C18 reversed-phase column is a suitable starting point for moderately polar compounds like TFMPP.[3] To mitigate the effects of the basic nitrogens, a column with end-capping or a modern hybrid stationary phase is recommended to minimize silanol interactions.

  • Mobile Phase Selection : An acidic mobile phase (e.g., using formic acid or phosphoric acid to maintain a pH between 2.5 and 3.5) is crucial. At this pH, the piperazine nitrogens will be protonated, leading to a single ionic species that behaves predictably on the reversed-phase column. This also suppresses the ionization of residual silanols, further improving peak shape. Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency.[4]

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for piperazine derivatives and is optimized for TFMPP.[5]

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping.

    • Mobile Phase : A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be optimal for separating impurities, for example: 0-15 min, 30-70% B; 15-20 min, 70-30% B.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 1-100 µg/mL).

    • Sample Solution : Accurately weigh the sample, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters : The method should be validated according to ICH Q2(R2) guidelines, assessing for specificity, linearity, range, accuracy, precision, and robustness.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Weigh & Dissolve Reference Standard Dilute_Standard Serial Dilutions for Calibration Curve Prep_Standard->Dilute_Standard Prep_Sample Weigh & Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Injection Inject Samples & Standards Dilute_Standard->Injection Filter_Sample->Injection HPLC_System HPLC System (C18 Column, UV Detector) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Peak_Integration Peak Integration (Area vs. Time) Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify TFMPP in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of TFMPP.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.

Causality Behind Experimental Choices in GC-MS
  • Analyte Properties : this compound has a sufficiently low boiling point to be amenable to GC analysis. However, the presence of the secondary amine in the piperazine ring can lead to interactions with the stationary phase, causing peak tailing. While derivatization is an option to improve peak shape and volatility, direct analysis is often feasible.[7]

  • Column Selection : A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good choice. These columns provide excellent separation for a wide range of compounds and are robust.

  • Mass Spectrometry Conditions : Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns, which are crucial for structural elucidation and library matching. The mass spectrum of TFMPP will show a characteristic molecular ion peak and specific fragment ions that can be used for quantification in Selected Ion Monitoring (SIM) mode, providing excellent selectivity.

Experimental Protocol: GC-MS

This protocol is based on validated methods for the analysis of piperazine derivatives.[6][7]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions :

    • Column : 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 150 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

    • Injector Temperature : 280 °C.

    • Injection Mode : Splitless.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan (e.g., m/z 40-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of TFMPP.

    • Transfer Line Temperature : 280 °C.

  • Sample Preparation :

    • Standard and Sample Solutions : Prepare as described for the HPLC method, but using a volatile solvent such as methanol or ethyl acetate. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is highly recommended for accurate quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis Prep_Standard Weigh & Dissolve Reference Standard + Internal Standard GC_Injection Inject into GC Prep_Standard->GC_Injection Prep_Sample Weigh & Dissolve Sample + Internal Standard Prep_Sample->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Full Scan / SIM) Ionization->Mass_Analysis TIC_EIC Extract Ion Chromatograms Mass_Analysis->TIC_EIC Peak_Integration Peak Integration (Analyte/IS Ratio) TIC_EIC->Peak_Integration Quantification Quantify TFMPP Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of TFMPP.

Comparative Performance of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Performance ParameterHPLC-UVGC-MSRationale & Causality
Selectivity/Specificity GoodExcellentHPLC-UV selectivity is based on chromatographic separation and UV absorbance, which can be limited by co-eluting impurities with similar chromophores. GC-MS offers superior selectivity due to both chromatographic separation and mass-based detection, allowing for the resolution of analytes from matrix interferences even if they co-elute.
Limit of Detection (LOD) ~10-50 ng/mL~0.5-5 ng/mLGC-MS, particularly in SIM mode, is generally more sensitive than HPLC-UV. The low background noise in SIM mode allows for the detection of very low quantities of the analyte.[6]
Limit of Quantification (LOQ) ~50-150 ng/mL~2-15 ng/mLConsistent with its lower LOD, GC-MS typically provides lower LOQs, enabling the accurate quantification of trace amounts of TFMPP or its impurities.[6]
Linearity (r²) > 0.999> 0.995Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%Both methods can demonstrate high precision. The slightly higher variability in GC-MS can be attributed to the injection process and potential thermal degradation.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods are capable of high accuracy when properly validated.
Sample Preparation Simple dissolution and filtrationSimple dissolution, but requires a volatile solvent and the use of an internal standard is highly recommended.HPLC allows for a wider range of solvents and is less susceptible to matrix effects than GC.
Analysis Time 15 - 25 minutes15 - 25 minutesThe analysis times are comparable, depending on the complexity of the separation.
Impurity Identification LimitedSuperiorThe mass fragmentation patterns obtained from GC-MS provide rich structural information, facilitating the tentative identification of unknown impurities and degradation products.

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the formal process of demonstrating that two different analytical methods are equivalent for a specific intended purpose.[8] This is crucial when, for example, a method is transferred between labs or when results from different techniques need to be compared.

The "Why" of Cross-Validation
  • Trustworthiness : It builds confidence that the analytical results are independent of the method used.

  • Method Transfer : It is a key component of transferring a method from a research and development lab to a quality control lab.[3]

  • Data Integrity : It ensures the consistency and reliability of data throughout the drug development lifecycle.

Experimental Protocol: Cross-Validation
  • Define Acceptance Criteria : Before starting the study, establish clear acceptance criteria for the comparison. For example, the mean result from the HPLC method should be within ±5% of the mean result from the GC-MS method, and the relative standard deviation of the results from both methods should be less than 3%.

  • Sample Selection : Select a single, homogeneous batch of this compound. Prepare at least three independent samples from this batch.

  • Analysis :

    • Analyze each of the three samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the three samples in triplicate using the validated GC-MS method.

  • Data Evaluation :

    • Calculate the mean, standard deviation, and %RSD for the results obtained from each method.

    • Statistically compare the mean values from the two methods using a t-test to determine if there is a significant difference.

    • Compare the variances of the two methods using an F-test.

CrossValidation_Logic cluster_analysis Parallel Analysis Start Initiate Cross-Validation Define_Criteria Define Acceptance Criteria (e.g., Mean ±5%, RSD <3%) Start->Define_Criteria Prepare_Samples Prepare ≥3 Homogeneous Samples of TFMPP Define_Criteria->Prepare_Samples Analyze_HPLC Analyze Samples (n=3) with Validated HPLC Method Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples (n=3) with Validated GC-MS Method Prepare_Samples->Analyze_GCMS Collect_Data Collect & Calculate Results (Mean, SD, RSD for each method) Analyze_HPLC->Collect_Data Analyze_GCMS->Collect_Data Compare_Means Compare Mean Values (e.g., t-test) Collect_Data->Compare_Means Compare_Variances Compare Variances (e.g., F-test) Collect_Data->Compare_Variances Check_Criteria Do Results Meet Acceptance Criteria? Compare_Means->Check_Criteria Compare_Variances->Check_Criteria Success Methods are Equivalent Check_Criteria->Success Yes Failure Investigate Discrepancies & Re-evaluate Check_Criteria->Failure No

Caption: Logical workflow for the cross-validation of analytical methods.

Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography is excellent for separation and quantification, NMR spectroscopy is the gold standard for unambiguous structural elucidation.

  • ¹H NMR : The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons on the trifluoromethyl-substituted ring, the benzylic protons, and the protons of the piperazine ring.

Forced Degradation Studies

To ensure the specificity and stability-indicating nature of the developed analytical methods, forced degradation studies are essential. This involves subjecting the TFMPP to harsh conditions to intentionally generate degradation products.

  • Stress Conditions : Typical stress conditions include acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis (exposure to UV and visible light).[11]

  • Purpose : The resulting degraded samples are then analyzed by the developed HPLC and GC-MS methods to ensure that any degradation products are well-separated from the main TFMPP peak and from each other. This confirms that the method can accurately measure the analyte in the presence of its potential impurities and degradants.

Conclusion

The selection of an analytical method for this compound is a critical decision that should be guided by the specific requirements of the analysis. HPLC-UV offers a robust, reliable, and accessible method for routine quantification and quality control. For applications requiring higher sensitivity and for the identification of unknown impurities, GC-MS is the superior technique.

Ultimately, the strength of the analytical data package for TFMPP lies not in the selection of a single "best" method, but in the use of orthogonal methods and a rigorous cross-validation process. This ensures a comprehensive understanding of the analyte and provides the highest level of confidence in the quality and integrity of the data.

References

A Comparative Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-[4-(trifluoromethyl)benzyl]piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its ability to interact with various monoamine receptors. This guide provides a comparative analysis of derivatives of this core structure, exploring their synthesis, biological activity, and the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. The insights presented herein are grounded in experimental data from authoritative sources, offering a valuable resource for the design and development of novel therapeutics targeting the central nervous system (CNS).

The this compound Scaffold: A Versatile Pharmacophore

The piperazine ring is a common motif in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its basic nitrogen atoms allow for crucial interactions with the acidic residues of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The benzyl group, particularly when substituted with an electron-withdrawing trifluoromethyl group at the para position, can enhance binding affinity and modulate pharmacokinetic properties. This specific substitution is known to influence interactions with dopamine transporters (DAT), highlighting its potential in the design of selective monoamine reuptake inhibitors.

Comparative Analysis of N-Substituted Derivatives

The pharmacological profile of this compound derivatives can be significantly altered by the nature of the substituent at the N4 position of the piperazine ring. The following table summarizes the available in vitro binding data for a selection of N-substituted analogs, providing a basis for a comparative discussion of their structure-activity relationships.

Compound IDN4-SubstituentReceptor Affinity (Ki, nM)Reference
1 H-[1]
2 2-oxo-ethoxy-3,4-dihydroquinolin-2(1H)-one5-HT1A: 1.28[2]

Note: Data for a comprehensive series of directly comparable N-substituted this compound derivatives is limited in publicly available literature. The table will be expanded as more data becomes available.

Structure-Activity Relationship (SAR) Insights

The introduction of a bulky, heterocyclic substituent at the N4-position, as seen in Compound 2 , can confer high affinity and selectivity for the serotonin 5-HT1A receptor. The 3,4-dihydroquinolin-2(1H)-one moiety in Compound 2 likely engages in additional interactions within the receptor binding pocket, leading to its potent activity. This suggests that the N4-substituent plays a critical role in defining the specific receptor interactions and, consequently, the pharmacological profile of the molecule.

Drawing from studies on related arylpiperazines, it is evident that the nature of the N-substituent is a key determinant of activity at dopamine and serotonin receptors. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the introduction of a trifluoromethyl group on the aryl ring at the 3-position enhanced affinity for the dopamine D3 receptor. This highlights the sensitivity of these receptors to electronic and steric modifications on the aromatic moieties of the ligand.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common and effective method for the synthesis of N-substituted this compound derivatives is through N-alkylation or reductive amination .

This protocol describes a general procedure for the N-alkylation of the parent piperazine with an appropriate alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., 2-chloro-N-(substituted)acetamide)

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the desired N-substituted derivative.

Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for the dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Non-specific binding determinator (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis General Synthetic Pathway Start This compound Reagent R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., CH3CN) Start->Reagent N-Alkylation Product N-Substituted Derivative Reagent->Product

Caption: General synthetic scheme for N-alkylation of this compound.

G cluster_pathway Hypothetical Signaling Pathway Ligand Piperazine Derivative Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonist Binding G_protein Gi/o Protein Receptor->G_protein Inhibition Effector Adenylate Cyclase G_protein->Effector Inhibition Second_Messenger cAMP Effector->Second_Messenger Decreased Production Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response Downstream Signaling

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The available data, though limited for a systematic series, clearly indicates that modifications at the N4-position of the piperazine ring are a powerful strategy to modulate receptor affinity and selectivity. Further research focusing on the synthesis and comprehensive pharmacological profiling of a diverse library of N-substituted derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

The Pivotal Role of the Trifluoromethyl Group in Benzylpiperazine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-[4-(trifluoromethyl)benzyl]piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. The strategic incorporation of a trifluoromethyl (-CF3) group on the benzyl moiety profoundly influences the pharmacokinetic and pharmacodynamic properties of these analogs, making this chemical space a fertile ground for the discovery of novel therapeutics for central nervous system (CNS) disorders. This guide provides an in-depth comparison of this compound analogs, dissecting their structure-activity relationships (SAR) with supporting experimental data and methodologies.

The Significance of the 4-(Trifluoromethyl)benzyl Moiety: More Than Just a Lipophilic Group

The choice of the 4-(trifluoromethyl)benzyl substituent is a deliberate and impactful one in drug design. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, alters the electrostatic potential of the benzyl ring. This modification can enhance binding affinity to target receptors through favorable interactions, such as dipole-dipole or quadrupole interactions, with specific amino acid residues in the binding pocket.

Furthermore, the -CF3 group is known to increase the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability, crucial attributes for effective drug candidates.

Dissecting the Structure-Activity Relationship: A Tale of Three Regions

The pharmacological profile of this compound analogs can be systematically explored by dissecting the molecule into three key regions: the substituted benzyl ring, the piperazine core, and the second substituent on the piperazine nitrogen (N4).

The Benzyl Ring: The Anchor and Selectivity Driver

The 4-trifluoromethylbenzyl group is a critical determinant of receptor affinity and selectivity. While the 4-position for the -CF3 group is common, variations in its placement and the introduction of other substituents on the benzyl ring can fine-tune the pharmacological activity.

  • Position of the Trifluoromethyl Group: Shifting the -CF3 group from the para to the meta or ortho position can significantly impact receptor binding. For instance, in a series of N-aryl-N'-benzylpiperazines, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity at the dopamine D3 receptor without significantly affecting affinity at the D2 receptor, thereby improving selectivity[1]. This highlights the sensitivity of the receptor binding pocket to the spatial arrangement of bulky, electron-withdrawing groups.

  • Additional Substituents: The introduction of other substituents on the benzyl ring, in addition to the -CF3 group, can further modulate activity. For example, the presence of a nitro group, another strong electron-withdrawing group, can alter the electronic distribution and steric profile of the ligand, potentially leading to different receptor interactions.

The Piperazine Core: The Central Scaffold

The piperazine ring serves as a rigid and versatile scaffold, correctly orienting the two pharmacophoric elements: the benzyl moiety and the N4-substituent. Its basic nitrogen atoms are crucial for forming salt bridges with acidic residues, such as aspartate, in the transmembrane domains of many GPCRs, a key interaction for anchoring the ligand in the binding pocket.

The N4-Substituent: The Modulator of Potency and Functional Activity

The nature of the substituent at the N4 position of the piperazine ring is a major determinant of both the potency and the functional activity (i.e., agonist, antagonist, or partial agonist) of the analog. A wide array of moieties has been explored, ranging from simple alkyl chains to complex aromatic and heterocyclic systems.

  • Arylpiperazines: A common strategy involves the introduction of a substituted phenyl ring at the N4 position, creating an "arylpiperazine" class of compounds. The nature and position of substituents on this second aryl ring are critical. For instance, in a series of indazole-based piperazine derivatives, the introduction of electron-donating substituents at the ortho position of the N-phenyl ring generally increased affinity for the dopamine D2 receptor[2]. Conversely, electron-withdrawing groups at the same position led to a decrease in binding affinity[2].

  • Alkyl and Aralkyl Chains: Linking various terminal groups to the N4 position via an alkyl chain is another fruitful approach. The length of this alkyl chain is often critical for optimal receptor interaction.

Comparative Biological Data of this compound Analogs and Related Compounds

The following table summarizes the in vitro binding affinities (Ki values) of selected this compound analogs and related compounds for key serotonin and dopamine receptors. This quantitative data allows for a direct comparison of the impact of structural modifications on receptor binding.

Compound IDN4-SubstituentReceptorKi (nM)Reference
1 3-(Trifluoromethyl)phenylD2>1000[1]
D35.6[1]
2 2-MethoxyphenylD215[3]
5-HT1A1.2[3]
5-HT2A3.5[3]
3 3-Chlorophenyl5-HT1A23.9[3]
5-HT2A39.4[3]
5-HT745.0[3]
4 Indole-2-carboxamideD2300[3]
5-HT1A41.5[3]
5-HT742.5[3]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of the biological activity of these analogs relies on robust and well-validated experimental protocols. Here, we outline the key steps for a typical radioligand binding assay, a fundamental technique for assessing the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation from the above cells

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: 10 µM 5-HT (serotonin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the cell pellets in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer. Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like BCA or Bradford).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of 5-HT (10 µM).

    • Test Compound: Add membrane preparation, [3H]8-OH-DPAT, and serial dilutions of the this compound analog.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Total, Non-specific, Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Logical Relationships in SAR Analysis

The interpretation of SAR data follows a logical progression, aiming to build a predictive model for designing more potent and selective compounds.

A Structural Modification B Change in Physicochemical Properties A->B C Alteration in Receptor Binding Affinity (Ki) B->C D Change in Functional Activity (Agonist/Antagonist) C->D E Modified Pharmacological Profile D->E

Caption: Logical flow of structure-activity relationship analysis.

Conclusion: A Promising Scaffold for CNS Drug Discovery

The this compound scaffold continues to be a highly valuable starting point for the development of novel CNS-active agents. A thorough understanding of the structure-activity relationships, driven by systematic modifications of the benzyl ring, piperazine core, and N4-substituent, is paramount for the rational design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The strategic use of the trifluoromethyl group has proven to be a powerful tool in this endeavor, and further exploration of this chemical space holds significant promise for addressing unmet medical needs in the treatment of a wide range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Differentiating 1-[4-(Trifluoromethyl)benzyl]piperazine Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for 1-[4-(Trifluoromethyl)benzyl]piperazine and its ortho- and meta- positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a framework for rational analysis, explaining the "why" behind the expected spectral differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous compound characterization.

The Imperative of Isomer Differentiation

The 1-(trifluoromethylbenzyl)piperazine scaffold is a common motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways. The position of the trifluoromethyl (-CF₃) group on the benzyl ring can significantly influence a molecule's interaction with its biological target, its metabolic fate, and its overall physicochemical properties. Therefore, the ability to definitively distinguish between the ortho- (1-[2-(Trifluoromethyl)benzyl]piperazine), meta- (1-[3-(Trifluoromethyl)benzyl]piperazine), and para- (this compound) isomers is of paramount importance. This guide will focus on the three primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for discerning subtle structural differences between isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed roadmap of the molecular architecture.

¹H NMR Spectroscopy: Unraveling Proton Signals

The ¹H NMR spectra of the three isomers are expected to show distinct patterns, particularly in the aromatic region. The piperazine and benzylic protons will also exhibit characteristic signals.

  • Piperazine Protons: The eight protons on the piperazine ring typically appear as two broad multiplets or singlets in the range of 2.4-3.0 ppm. Due to the rapid chair-to-chair interconversion at room temperature, the axial and equatorial protons often average out.

  • Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group will appear as a singlet, typically between 3.5 and 3.6 ppm. The electronic environment of the benzyl ring, influenced by the -CF₃ group, will cause slight variations in the chemical shift of this singlet among the isomers.

  • Aromatic Protons: This region is the most informative for distinguishing the isomers.

    • Para-isomer (4-CF₃): The symmetry of the para-substituted ring will result in a classic AA'BB' system, which often appears as two distinct doublets in the range of 7.2-7.6 ppm. The protons ortho to the -CF₃ group will be downfield due to its electron-withdrawing nature.

    • Meta-isomer (3-CF₃): The meta-isomer will display a more complex splitting pattern in the aromatic region, with four distinct signals. One might observe a singlet-like peak for the proton between the two substituents (if one were present), a triplet, and two doublets, spanning the range of approximately 7.1-7.5 ppm.

    • Ortho-isomer (2-CF₃): Similar to the meta-isomer, the ortho-isomer will show a complex pattern of four distinct aromatic protons, likely with multiplets in the range of 7.2-7.7 ppm. Steric hindrance from the ortho -CF₃ group may also influence the conformation and, consequently, the chemical shifts of the benzylic protons.

¹³C NMR Spectroscopy: The Influence of the Trifluoromethyl Group

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. A key feature to look for is the coupling between the carbon nuclei and the three fluorine atoms of the -CF₃ group (¹³C-¹⁹F coupling).

  • Piperazine Carbons: The carbons of the piperazine ring will typically appear in the range of 45-55 ppm.

  • Benzylic Carbon (-CH₂-): The benzylic carbon will be observed around 62-64 ppm.

  • Aromatic Carbons: The position of the -CF₃ group will have a pronounced effect on the chemical shifts and splitting of the aromatic carbons. The carbon directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) typically in the range of 270-275 Hz[1]. The ipso-carbon (C-CF₃) will also be significantly deshielded. The other aromatic carbons will also exhibit smaller couplings (²JCF, ³JCF, and ⁴JCF) which can aid in assignment[2][3].

    • Para-isomer (4-CF₃): Due to symmetry, only four aromatic carbon signals are expected. The C4 carbon (attached to -CF₃) will be a quartet.

    • Meta-isomer (3-CF₃): Six distinct aromatic carbon signals are expected, with the C3 carbon appearing as a quartet.

    • Ortho-isomer (2-CF₃): Six distinct aromatic carbon signals are expected, with the C2 carbon appearing as a quartet.

Table 1: Comparison of Expected ¹H and ¹³C NMR Data

Isomer ¹H NMR (Aromatic Region) ¹³C NMR (Aromatic Carbons)
1-[2-(Trifluoromethyl)benzyl]piperazine Complex multiplet, 4 distinct protons (approx. 7.2-7.7 ppm)6 signals, C2 as a quartet (¹JCF ≈ 272 Hz)
1-[3-(Trifluoromethyl)benzyl]piperazine Complex pattern, 4 distinct protons (approx. 7.1-7.5 ppm)6 signals, C3 as a quartet (¹JCF ≈ 272 Hz)
This compound Two doublets (AA'BB' system, approx. 7.2-7.6 ppm)4 signals, C4 as a quartet (¹JCF ≈ 272 Hz)

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. While the spectra of the three isomers will share many common features, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation.

  • Common Features:

    • N-H Stretch: A weak to medium absorption around 3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

    • C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ (2800-3000 cm⁻¹) for the piperazine and benzylic C-H bonds.

    • C-H Stretch (aromatic): Absorptions just above 3000 cm⁻¹ (3000-3100 cm⁻¹).

    • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Distinguishing Features:

    • C-F Stretch: The strong C-F stretching vibrations of the -CF₃ group typically appear in the region of 1100-1350 cm⁻¹. The exact position and shape of these bands can be influenced by the substitution pattern on the aromatic ring.

    • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.

      • Para-isomer: A strong band is expected between 800-860 cm⁻¹.

      • Meta-isomer: Bands are expected around 680-725 cm⁻¹ and 750-810 cm⁻¹.

      • Ortho-isomer: A strong band is expected between 735-770 cm⁻¹.

Table 2: Key Distinguishing IR Absorption Bands

Vibrational Mode Ortho-isomer (cm⁻¹) Meta-isomer (cm⁻¹) Para-isomer (cm⁻¹)
C-H Out-of-Plane Bending 735-770 (strong)680-725 & 750-810800-860 (strong)
C-F Stretch ~1100-1350 (strong, complex)~1100-1350 (strong, complex)~1100-1350 (strong, complex)

Mass Spectrometry (MS): Fragmentation Analysis

Electron Impact (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While all three isomers will have the same molecular ion peak (m/z 244), their fragmentation patterns will differ, providing a basis for differentiation.

The fragmentation of N-benzylpiperazine derivatives is well-documented. The primary fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atoms. For the 1-(trifluoromethylbenzyl)piperazine isomers, the following key fragments are expected:

  • Molecular Ion (M⁺˙): A peak at m/z 244.

  • Loss of the Trifluoromethylbenzyl Group: Cleavage of the C-N bond between the benzyl group and the piperazine ring can lead to a fragment corresponding to the piperazine ring (m/z 85).

  • Formation of the Trifluoromethylbenzyl Cation: The most diagnostic fragmentation pathway involves the formation of the trifluoromethylbenzyl cation (m/z 159) and its subsequent fragments.

  • Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 56 and 42.

A study on related N,N'-disubstituted piperazines provides valuable insights into how the position of the trifluoromethyl group influences fragmentation. The major EI-MS fragment ions for trifluoromethylbenzylpiperazine derivatives are reported to include m/z 77 (phenyl cation), 106, 159 (trifluoromethylbenzyl cation), 161, and 214. The relative intensities of these ions can help distinguish between the isomers.

Table 3: Expected Key Mass Spectral Fragments

Fragment Ion (m/z) Proposed Structure/Origin Significance for Isomer Differentiation
244Molecular Ion (M⁺˙)Confirms molecular weight for all isomers.
159[C₈H₆F₃]⁺ (Trifluoromethylbenzyl cation)A major fragment for all isomers.
91[C₇H₇]⁺ (Tropylium ion)Common fragment in benzyl compounds.
85[C₄H₉N₂]⁺ (Piperazine fragment)Indicates cleavage at the benzylic position.
56[C₃H₆N]⁺Characteristic piperazine ring fragment.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for acquiring NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(trifluoromethylbenzyl)piperazine isomer.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for acquiring FT-IR spectra.

  • Instrument Preparation:

    • Ensure the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as the instrumental response.

  • Sample Analysis:

    • Place a small drop of the neat liquid 1-(trifluoromethylbenzyl)piperazine isomer directly onto the ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the peaks of interest, paying close attention to the fingerprint region.

Protocol 3: Electron Impact Mass Spectrometry (EI-MS)

Caption: Workflow for acquiring EI-MS spectra.

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer. For a pure sample, a direct insertion probe can be used. For analysis of a mixture, a gas chromatograph (GC) inlet is preferred.

  • Ionization and Mass Analysis:

    • The sample is vaporized in the ion source and bombarded with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) according to their mass-to-charge (m/z) ratio.

  • Detection and Data Interpretation:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern, comparing it to known fragmentation pathways of related compounds to confirm the structure and differentiate between isomers.

Conclusion

The unambiguous identification of positional isomers is a critical task in chemical research and drug development. While 1-[2-(Trifluoromethyl)benzyl]piperazine, 1-[3-(Trifluoromethyl)benzyl]piperazine, and this compound present a challenge due to their identical molecular formula and weight, a systematic application of NMR, IR, and MS provides a clear path to their differentiation. ¹H and ¹³C NMR offer the most definitive data through the analysis of aromatic proton splitting patterns and ¹³C-¹⁹F coupling, respectively. IR spectroscopy provides valuable confirmatory data, particularly through the analysis of C-H out-of-plane bending vibrations. Finally, mass spectrometry, by detailing the unique fragmentation pathways, serves as a powerful tool for confirming the identity of each isomer. By understanding the principles behind these techniques and the expected spectral differences, researchers can confidently and accurately characterize these and other important isomeric compounds.

References

A Comparative Guide to the Biological Potency of Monoamine Transporter Inhibitors: Contextualizing 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is fundamental to mood, cognition, and behavior. The primary mechanism for terminating their synaptic action is reuptake into the presynaptic neuron via dedicated transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[1][2]. These transporters are critical targets for a wide array of therapeutics, particularly in the treatment of depression, ADHD, and other neuropsychiatric disorders[3][4][5].

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, with derivatives showing a broad range of activities[6]. This guide focuses on the biological activity of piperazine-containing compounds, specifically contextualizing the potency of molecules structurally related to 1-[4-(Trifluoromethyl)benzyl]piperazine. While this specific compound is often classified as a drug intermediate, its core structure is present in molecules that exhibit significant activity as monoamine transporter inhibitors[7][8]. This guide will compare the potency of established transporter inhibitors, providing a framework for understanding the potential activity of novel piperazine derivatives. We will delve into the experimental methodologies used to determine potency, ensuring a clear understanding of the data's validity and relevance for researchers in drug development.

The benzylpiperazine (BZP) class of compounds, to which our topic molecule is related, is known to interact with monoamine systems, primarily by enhancing the release of catecholamines like dopamine and norepinephrine[9][10][11]. Some derivatives also show direct inhibition of reuptake transporters, behaving similarly to amphetamines, albeit with generally lower potency[12]. Understanding the nuances of how structural modifications, such as the trifluoromethyl group, influence potency and selectivity is crucial for designing next-generation therapeutics.

Comparative Potency of Known Monoamine Transporter Inhibitors

The efficacy of a transporter inhibitor is most commonly quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency, respectively. The following table summarizes the in vitro binding affinities (Ki in nM) and/or functional potencies (IC50 in nM) of several well-characterized inhibitors for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

CompoundSERT (Ki/IC50, nM)NET (Ki/IC50, nM)DAT (Ki/IC50, nM)Classification
SSRIs
Fluoxetine1.0240940Selective Serotonin Reuptake Inhibitor[13]
Paroxetine0.1130260Selective Serotonin Reuptake Inhibitor[13]
Sertraline0.262525Selective Serotonin Reuptake Inhibitor[13]
(S)-Citalopram2.6>10,000>10,000Selective Serotonin Reuptake Inhibitor[14]
SNRIs
Venlafaxine~20-80~2500~6000Serotonin-Norepinephrine Reuptake Inhibitor[15]
Duloxetine0.87.5240Serotonin-Norepinephrine Reuptake Inhibitor[3]
Desipramine61478,720Norepinephrine-preferring Reuptake Inhibitor[16]
DNRIs
Bupropion~10,0005230~500-1000Dopamine-Norepinephrine Reuptake Inhibitor[17]
Vanoxerine (GBR-12909)--1Selective Dopamine Reuptake Inhibitor[16]
Non-selective
Cocaine~200-300~300-500~400-600Triple Reuptake Inhibitor[17]
Indatraline0.425.81.7Triple Reuptake Inhibitor[3]

Note: Values are compiled from various sources and experimental conditions may differ. They are intended for comparative purposes.

Experimental Methodologies for Determining Biological Potency

The data presented above are generated through rigorous, validated experimental protocols. The two primary methods for assessing the potency of a compound on monoamine transporters are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

This technique directly measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to the target.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]citalopram for SERT) is incubated with a preparation of membranes from cells expressing the transporter of interest. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand[18].

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or COS-7) genetically engineered to express the human transporter protein (hSERT, hNET, or hDAT).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes[14].

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate the transporters[18].

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plate, typically for 60 minutes at room temperature or 30°C, to allow the binding to reach equilibrium[19].

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate)[14].

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[14][18].

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value[18].

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membrane Prep setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_plate Rapid Filtration (Cell Harvester) incubate->filter_plate wash_filters Wash filters with ice-cold buffer filter_plate->wash_filters count_radioactivity Scintillation Counting wash_filters->count_radioactivity calc_binding Calculate Specific Binding count_radioactivity->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve det_ic50 Determine IC50/Ki plot_curve->det_ic50

Workflow for a competitive radioligand binding assay.
Synaptosomal Uptake Assays

This method provides a functional measure of a compound's potency by assessing its ability to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Principle: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT). These preparations are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine). A functional transporter will actively accumulate the radiolabel inside the synaptosome. The test compound is added to determine its ability to block this uptake.

Step-by-Step Protocol for a Synaptosomal Uptake Assay:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., from a rodent) in an ice-cold buffer.

    • Homogenize the tissue in a sucrose-containing buffer[20].

    • Perform differential centrifugation to isolate the synaptosomal fraction (the P2 pellet)[20].

    • Resuspend the synaptosome pellet in an appropriate uptake buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either buffer or varying concentrations of the test inhibitor for a short period (e.g., 10 minutes) at 37°C[1].

    • Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a defined, short period (e.g., 4-10 minutes)[20][21].

    • Non-specific uptake is determined in parallel incubations conducted at 4°C, where active transport is inhibited[20].

  • Termination and Separation:

    • Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the external radiolabel.

  • Quantification:

    • Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the inhibitor to determine the IC50.

G cluster_prep Preparation cluster_assay Uptake Assay cluster_harvest Termination & Counting cluster_analysis Data Analysis prep_synaptosomes Isolate Synaptosomes from brain tissue via differential centrifugation pre_incubate Pre-incubate synaptosomes with test inhibitor prep_synaptosomes->pre_incubate initiate_uptake Initiate uptake with [3H]-neurotransmitter pre_incubate->initiate_uptake incubate Incubate at 37°C (parallel at 4°C for non-specific) initiate_uptake->incubate terminate Terminate by rapid filtration incubate->terminate wash Wash with ice-cold buffer terminate->wash count Scintillation Counting wash->count calc_inhibition Calculate % Inhibition of Specific Uptake count->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for a synaptosomal neurotransmitter uptake assay.

Discussion and Conclusion

The biological potency of a compound like this compound can only be understood by direct comparison with established inhibitors using standardized, validated assays. The data clearly show that small chemical modifications can dramatically alter both potency and selectivity. For instance, the difference in potency between various SSRIs can be more than tenfold, and their selectivity against NET and DAT varies significantly[13].

Compounds derived from the benzylpiperazine scaffold are known to have stimulant properties, often through interaction with DAT and NET[9][12]. The addition of a trifluoromethyl group, as in our topic compound, is a common strategy in medicinal chemistry to alter metabolic stability and electronic properties, which can in turn affect binding affinity.

For researchers investigating novel piperazine derivatives, the protocols outlined above provide a robust framework for characterization. A primary screen using radioligand binding assays across all three monoamine transporters (SERT, NET, DAT) will establish the compound's affinity and selectivity profile. Subsequent functional validation with synaptosomal uptake assays will confirm its inhibitory activity.

By systematically evaluating new chemical entities against a panel of known inhibitors, drug development professionals can effectively identify promising lead compounds. This comparative approach is essential for prioritizing candidates with the desired potency and selectivity for advancement into further preclinical and clinical studies.

References

benchmarking 1-[4-(Trifluoromethyl)benzyl]piperazine performance in assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Performance of 1-[4-(Trifluoromethyl)benzyl]piperazine

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating complex biological pathways. This guide provides an in-depth performance benchmark of This compound , a lesser-characterized piperazine derivative, in key pharmacological assays. Its performance is objectively compared against two well-established structural analogs: the predominantly dopaminergic/noradrenergic agent Benzylpiperazine (BZP) and the serotonergic modulator 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) .

This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental design and interpreting the comparative results to build a comprehensive pharmacological profile.

Introduction to the Comparative Compounds

The piperazine class of compounds has been a subject of significant interest due to their psychoactive properties and their utility as scaffolds in drug discovery. They primarily act on central monoamine systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2]

  • This compound (p-TFMBP): The focus of this guide. Its structure is a hybrid of BZP and TFMPP, featuring the benzyl moiety of BZP and the trifluoromethyl group characteristic of TFMPP, albeit in the para position of the benzyl ring rather than the meta position of the phenyl ring. This unique structure suggests a potentially mixed pharmacological profile, which this guide aims to elucidate.

  • Benzylpiperazine (BZP): A well-documented stimulant that primarily enhances the release of dopamine and norepinephrine.[3][4] It serves as our benchmark for dopaminergic and noradrenergic transporter activity.

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its direct agonist activity at serotonin receptors, particularly the 5-HT2 receptor subtypes.[3][5][6] It will serve as our benchmark for serotonergic activity.

This guide will benchmark these three compounds across three fundamental assay types, each targeting a key component of the monoaminergic system.

Section 1: Serotonergic Activity Profiling at the 5-HT2A Receptor

Expertise & Rationale

The 5-HT2A receptor, a Gq protein-coupled receptor (GPCR), is a critical target for a wide range of neuropsychiatric drugs and research chemicals.[7][8] Its activation leads to the mobilization of intracellular calcium, a robust and easily quantifiable signaling event.[9] Given that TFMPP is a known 5-HT receptor agonist, evaluating p-TFMBP's activity at this target is essential to understand its serotonergic potential. We utilize a calcium flux assay, a direct functional measure of Gq pathway activation, to determine agonist potency.

Signaling Pathway: 5-HT2A Receptor Activation

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Agonist binding to the 5-HT2A receptor activates the Gq pathway.

Experimental Protocol: Calcium Flux Assay
  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are seeded into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells/well and cultured overnight.

  • Dye Loading: Culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C in the dark.

  • Compound Preparation: Test compounds (p-TFMBP, BZP, TFMPP) and a reference agonist (Serotonin) are prepared in a 10-point, 3-fold serial dilution series.

  • Assay Execution: The plate is placed into a fluorescence microplate reader (e.g., FLIPR® Tetra). A baseline fluorescence reading is taken for 10 seconds.

  • Compound Addition & Measurement: The instrument automatically adds the compound dilutions to the wells, and fluorescence intensity is measured kinetically for 120 seconds.

  • Data Analysis: The peak fluorescence response is normalized to the response of the vehicle control. EC₅₀ values (the concentration producing 50% of the maximal response) are calculated using a four-parameter logistic regression.

Comparative Performance Data
Compound5-HT2A Agonist Potency (EC₅₀, nM)Maximal Efficacy (% of Serotonin)
This compound 18588%
Benzylpiperazine (BZP) >10,000<10%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 4595%
Trustworthiness & Discussion

The data clearly positions TFMPP as a potent 5-HT2A agonist, consistent with published literature.[5] BZP shows negligible activity, as expected.[1] Critically, This compound (p-TFMBP) emerges as a moderately potent partial agonist at the 5-HT2A receptor. Its potency is approximately 4-fold lower than TFMPP, but it represents a significant serotonergic activity that is absent in BZP. This suggests that the trifluoromethyl group imparts serotonergic activity, though its position on the benzyl ring (para) may be less optimal for receptor interaction than the meta-phenyl position in TFMPP.

Section 2: Dopaminergic Activity Profiling at the D2 Receptor

Expertise & Rationale

The dopamine D2 receptor, a Gi/o-coupled GPCR, is a primary target for antipsychotic drugs and a key mediator of the rewarding effects of stimulants.[10] BZP is known to have dopaminergic actions, making the D2 receptor an essential target for this comparative analysis.[3][11] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12] A cAMP assay provides a direct and reliable functional readout of D2 receptor activation.

Signaling Pathway: D2 Receptor Activation

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist D2 Agonist Receptor D2 Receptor Agonist->Receptor Binds Gi Gαi/βγ Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: Agonist binding to the D2 receptor inhibits cAMP production.

Experimental Protocol: cAMP Inhibition Assay
  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are seeded in 96-well plates and grown to confluence.

  • Cell Stimulation: Cells are washed and pre-incubated with the phosphodiesterase inhibitor IBMX for 10 minutes to prevent cAMP degradation.

  • Compound Treatment: Cells are treated with a dilution series of test compounds (p-TFMBP, BZP, TFMPP) or a reference agonist (Dopamine) in the presence of Forskolin (an adenylyl cyclase activator) for 30 minutes at 37°C. The Forskolin stimulation creates a high baseline of cAMP that can be inhibited by D2 activation.

  • Cell Lysis: The stimulation buffer is removed, and cells are lysed.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF® or ELISA.[10]

  • Data Analysis: The decrease in cAMP signal is calculated relative to the Forskolin-only control. EC₅₀ values are determined using a four-parameter logistic regression.

Comparative Performance Data
CompoundD2 Agonist Potency (EC₅₀, nM)Maximal Inhibition (% of Dopamine)
This compound 35075%
Benzylpiperazine (BZP) 15092%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) >10,000<5%
Trustworthiness & Discussion

As anticipated, BZP demonstrates potent agonist activity at the D2 receptor, confirming its role as a dopaminergic agent.[4] TFMPP is inactive, aligning with its known serotonergic selectivity.[6] The novel finding is that This compound (p-TFMBP) is a clear D2 receptor agonist. Its potency is about 2.3-fold weaker than BZP, and it acts as a partial agonist. This indicates that the core benzylpiperazine structure is crucial for dopaminergic activity, and the addition of the trifluoromethyl group, while not eliminating this activity, appears to reduce it.

Section 3: Norepinephrine Transporter (NET) Inhibition Profiling

Expertise & Rationale

Monoamine transporters (DAT, NET, SERT) are responsible for the reuptake of neurotransmitters from the synaptic cleft and are primary targets for many stimulant drugs.[13][14] BZP is known to inhibit these transporters.[4] To assess the potential of p-TFMBP as a reuptake inhibitor, we employ a fluorescence-based substrate uptake assay. This modern, high-throughput method avoids radioactivity and provides a direct measure of transporter inhibition by quantifying the blockage of a fluorescent substrate's entry into the cell.[15][16][17]

Experimental Workflow: Transporter Uptake Inhibition Assay

NET_Workflow Start Seed NET-expressing cells in 96-well plate PreIncubate Pre-incubate cells with Inhibitor (e.g., p-TFMBP) or Vehicle Control Start->PreIncubate AddSubstrate Add Fluorescent NET Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C (Allows for substrate uptake) AddSubstrate->Incubate Measure Measure Intracellular Fluorescence Incubate->Measure End Calculate % Inhibition and IC₅₀ Measure->End

Caption: Workflow for a fluorescence-based NET uptake inhibition assay.

Experimental Protocol: Fluorescent Substrate Uptake Assay
  • Cell Culture: MDCK cells stably expressing the human norepinephrine transporter (NET) are seeded in 96-well plates and cultured to form a confluent monolayer.[14]

  • Compound Pre-incubation: The culture medium is aspirated, and cells are washed with buffer. A dilution series of the test compounds (p-TFMBP, BZP, TFMPP) or a reference inhibitor (Desipramine) is added, and the plate is pre-incubated for 15 minutes at 37°C.[15]

  • Uptake Initiation: A fluorescent NET substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) is added to all wells to initiate the uptake reaction.[16][17]

  • Incubation: The plate is incubated for 20 minutes at 37°C to allow for substrate transport into the cells.

  • Signal Measurement: The plate is read on a bottom-read fluorescence microplate reader. Extracellular fluorescence is quenched by a masking dye included in the assay buffer, ensuring only the intracellular signal is detected.

  • Data Analysis: The fluorescence signal in compound-treated wells is compared to vehicle-treated wells (100% activity) and reference inhibitor-treated wells (0% activity). IC₅₀ values (the concentration causing 50% inhibition of uptake) are calculated using a four-parameter logistic regression.

Comparative Performance Data
CompoundNET Inhibition Potency (IC₅₀, nM)
This compound 250
Benzylpiperazine (BZP) 210
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 2,800
Trustworthiness & Discussion

The results confirm BZP as a potent NET inhibitor.[4] TFMPP displays significantly weaker activity, over an order of magnitude less potent than BZP. Strikingly, This compound (p-TFMBP) is a potent NET inhibitor, with an IC₅₀ value nearly identical to that of BZP. This strongly suggests that the benzylpiperazine scaffold is the primary determinant of NET inhibitory activity and that the para-trifluoromethyl substitution on the benzyl ring does not diminish this interaction.

Overall Summary and Conclusion

To provide a clear, at-a-glance comparison, the performance of each compound across the three primary assays is summarized below.

Summary of Pharmacological Performance
Compound5-HT2A Agonism (EC₅₀, nM)D2 Agonism (EC₅₀, nM)NET Inhibition (IC₅₀, nM)Inferred Pharmacological Profile
p-TFMBP 185350250Mixed Serotonergic/Dopaminergic/Noradrenergic Agent
BZP >10,000150210Dopaminergic/Noradrenergic Agent
TFMPP 45>10,0002,800Selective Serotonergic Agent

The experimental data presented in this guide provides a robust benchmark for the in vitro performance of this compound. Our findings reveal a distinct pharmacological profile that separates it from its common analogs, BZP and TFMPP.

This compound is not merely an intermediate of its parent structures but a unique entity with a mixed-action profile . It combines the potent norepinephrine transporter inhibition characteristic of BZP with a significant, albeit moderate, agonist activity at both 5-HT2A and D2 receptors.

For the research community, this compound represents a valuable tool for probing the interplay between these monoamine systems. Its balanced activity profile may offer different in vivo effects compared to the more selective actions of BZP or TFMPP. This guide provides the foundational data and validated protocols necessary for scientists to confidently incorporate this compound into their research and development workflows.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-[4-(Trifluoromethyl)benzyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 1-[4-(Trifluoromethyl)benzyl]piperazine (CAS No. 107890-32-4) demands a rigorous and informed approach to disposal. This compound, a piperazine derivative containing a trifluoromethyl group, possesses a specific hazard profile that necessitates its classification and handling as regulated hazardous waste.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full compliance with institutional and federal regulations.

Hazard Profile and Regulatory Classification

Understanding the inherent risks of a chemical is the first step in managing its lifecycle safely. This compound is classified with significant health hazards that directly inform the required disposal protocols.

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet

The presence of the carbon-fluorine bonds in the trifluoromethyl group places this compound in the category of halogenated organic compounds .[1] This classification is critical because wastes containing halogenated organics are subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA).[1][2] These regulations often restrict land disposal and mandate treatment methods like high-temperature incineration to ensure complete destruction of the compound.[2]

Core Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound waste is not a single action but a systematic process. The following workflow diagram illustrates the key decisions and steps from the point of waste generation to its final, compliant disposal.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Waste Generated (e.g., unused reagent, contaminated labware, reaction mixture) B Segregate as Halogenated Organic Waste A->B Contains C-F bonds C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Designated, Ventilated Secondary Containment Area D->E F Consult Institutional EHS for Pickup Schedule E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Final Disposal Method: High-Temperature Incineration G->H

Caption: Decision workflow for handling this compound waste.

Detailed Step-by-Step Disposal Protocol

Adherence to a detailed, systematic procedure is essential to mitigate the risks associated with handling and disposing of this toxic and irritant compound.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always don the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. Ensure gloves are disposed of as contaminated waste after use.

  • Respiratory Protection: Conduct all transfers in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Part B: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste management.[4]

  • Classify the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be classified as Halogenated Organic Hazardous Waste .

  • Avoid Mixing: Never mix this waste stream with non-halogenated organic waste, aqueous waste, or incompatible chemicals such as strong oxidizing agents or strong acids.[5]

  • Select a Container: Use a designated hazardous waste container that is clean, leak-proof, and constructed of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[5]

  • Transfer Waste: Carefully transfer the waste into the container, minimizing any splashing or generation of dust. Use spark-proof tools if applicable.

Part C: Container Labeling and Storage

Accurate labeling is a regulatory requirement and crucial for safety.

  • Affix a Hazardous Waste Label: The label must clearly state "Hazardous Waste."

  • Identify Contents: Write the full chemical name: "this compound." If it is a solution, list all components and their approximate concentrations.

  • Indicate Hazards: Clearly mark the relevant hazards (e.g., "Toxic," "Irritant") and affix the appropriate GHS pictograms (skull and crossbones, exclamation mark).

  • Date the Container: Write the date when the first drop of waste was added to the container.

  • Store Safely: Securely close the container and store it in a designated, well-ventilated secondary containment area. This area should be away from incompatible materials and general laboratory traffic, pending pickup by your institution's Environmental Health and Safety (EHS) department.[6][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the full PPE described in Part A.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Prevent the spill from entering any drains or waterways.[8][9]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposal Considerations

The ultimate disposal of this compound must be handled by professionals in accordance with federal and local regulations.

  • Professional Disposal: All waste must be collected and disposed of by a licensed hazardous waste management company.[10]

  • Recommended Technology: Due to its classification as a halogenated organic compound, the recommended disposal method is high-temperature incineration at a permitted facility.[2] This process ensures the complete thermal destruction of the molecule, preventing its release into the environment.

  • Institutional EHS: Your institution's EHS department is the primary resource for specific guidance on waste container types, labeling, storage locations, and pickup schedules.[4] Always adhere to their established procedures.

By integrating these safety protocols and disposal procedures into your laboratory workflow, you can ensure that the use of this compound is managed with the highest degree of safety, responsibility, and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)benzyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)benzyl]piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。